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  • Product: 3-Ethoxy-4-methoxyphenethylamine
  • CAS: 86456-97-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Ethoxy-4-methoxyphenethylamine (EMPEA)

This guide is structured as a technical whitepaper designed for researchers investigating Structure-Activity Relationships (SAR) within the phenethylamine class. It focuses on 3-Ethoxy-4-methoxyphenethylamine (EMPEA) , a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers investigating Structure-Activity Relationships (SAR) within the phenethylamine class. It focuses on 3-Ethoxy-4-methoxyphenethylamine (EMPEA) , a compound primarily utilized as a negative control or steric probe in 5-HT2A receptor binding studies.

Role: SAR Probe for 5-HT2A Steric Tolerance PiHKAL Entry: #66

Executive Summary & Research Utility

3-Ethoxy-4-methoxyphenethylamine (EMPEA) is a synthetic substituted phenethylamine and a close structural homolog of the mescaline analog 3,4-dimethoxyphenethylamine (DMPEA). Unlike its regioisomer 3-methoxy-4-ethoxyphenethylamine (MEPEA), which retains mild psychoactive properties, EMPEA is pharmacologically inactive in humans at standard assay dosages (up to 60 mg).

Primary Research Value: EMPEA serves as a critical steric probe in medicinal chemistry. Its lack of activity, contrasted with the activity of mescaline (3,4,5-trimethoxy) and MEPEA, delineates the strict steric "ceiling" of the orthosteric binding pocket at the 5-HT2A receptor. Specifically, it demonstrates that the receptor's region interacting with the 3-position of the phenyl ring cannot accommodate the bulk of an ethoxy group without disrupting the ligand-receptor lock, whereas the 4-position (para) is more tolerant of elongation (e.g., Escaline).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 2-(3-ethoxy-4-methoxyphenyl)ethanamine
Common Name EMPEA
CAS Number 86456-97-5
Molecular Formula C₁₁H₁₇NO₂
Molar Mass 195.26 g/mol
Physical State White crystalline solid (as HCl salt)
Solubility Soluble in H₂O, EtOH; Insoluble in non-polar solvents (as salt)
Melting Point 184–185 °C (HCl salt)

Synthesis & Production Protocols

The synthesis of EMPEA requires a high-purity precursor, 3-ethoxy-4-methoxybenzaldehyde . While this aldehyde can be synthesized via methylation of ethyl vanillin, the ethylation of isovanillin is often preferred to minimize regioisomer contamination.

Phase 1: Precursor Synthesis (Ethylation)

Objective: Synthesis of 3-ethoxy-4-methoxybenzaldehyde from Isovanillin.

  • Reagents: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 1.0 eq of Isovanillin in DMF.

    • Add 2.0 eq of anhydrous K₂CO₃.

    • Add 1.5 eq of Ethyl Bromide dropwise under vigorous stirring.

    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until starting material disappears.

    • Workup: Pour mixture into ice water. The product will precipitate.[1] Filter and recrystallize from EtOH/H₂O.

    • Yield Target: >90% (White solid).

Phase 2: Nitroaldol Condensation (Henry Reaction)

Objective: Conversion to 3-ethoxy-4-methoxy-β-nitrostyrene.

  • Reagents: 3-ethoxy-4-methoxybenzaldehyde, Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).

  • Protocol:

    • Dissolve the aldehyde in excess Nitromethane (1g aldehyde : 10mL MeNO₂).

    • Add 0.2 eq Ammonium Acetate.

    • Reflux: Heat to reflux (~101°C) for 2–4 hours. The solution will darken to deep yellow/orange.

    • Isolation: Remove excess Nitromethane under vacuum. The residue will crystallize upon cooling or with the addition of MeOH.

    • Purification: Recrystallize from boiling MeOH.

    • Critical Check: Product must be dry and free of aldehyde (check IR for carbonyl peak loss) before reduction.

Phase 3: Hydride Reduction

Objective: Reduction of the nitrostyrene to the amine (EMPEA).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF or Et₂O.

  • Protocol:

    • Setup: Flame-dry a 2-neck flask under Argon/N₂ atmosphere.

    • Suspend 3.0 eq LiAlH₄ in anhydrous THF.

    • Addition: Dissolve the nitrostyrene in THF and add dropwise to the LiAlH₄ suspension. Maintain a gentle reflux (exothermic).

    • Reflux: After addition, reflux for 24 hours to ensure complete reduction of the double bond and nitro group.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1mL per g LAH), then 15% NaOH (1mL per g LAH), then water (3mL per g LAH).

    • Extraction: Filter off the white aluminum salts. Evaporate the filtrate to yield the freebase oil.

    • Salt Formation: Dissolve oil in IPA, add concentrated HCl dropwise. EMPEA·HCl will precipitate.

Visual Workflow (DOT)

SynthesisWorkflow Isovanillin Isovanillin (3-OH, 4-OMe) Precursor 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Precursor EtBr / K2CO3 (Ethylation) Nitrostyrene β-Nitrostyrene Intermediate Precursor->Nitrostyrene MeNO2 / NH4OAc (Henry Rxn) EMPEA EMPEA (Final Amine) Nitrostyrene->EMPEA LiAlH4 / THF (Reduction)

Figure 1: Synthetic pathway from Isovanillin to EMPEA via Henry Reaction and LAH reduction.[1][2][3][4][5]

Pharmacology & Structure-Activity Relationship (SAR)

The "Inactive" Status

According to Shulgin's PiHKAL (Entry #66), EMPEA is inactive at oral dosages up to 60 mg. This inactivity is not merely a failure of potency but a structural signal regarding the 5-HT2A receptor's orthosteric binding site.

Mechanistic Analysis: The Steric Ceiling

The 5-HT2A receptor contains a hydrophobic pocket that accommodates the substituents on the phenyl ring of phenethylamines.

  • 3-Position Sensitivity: The receptor tolerates a methoxy group (Mescaline) or a bromine atom (2C-B) at the 3-position. However, extending this to an ethoxy group (EMPEA) introduces steric clash, preventing the necessary conformational change for receptor activation.

  • 4-Position Tolerance: Conversely, the 4-position (para) is highly tolerant of bulk. Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is active.

  • Regioisomer Contrast: MEPEA (3-methoxy-4-ethoxyphenethylamine) retains some activity because the bulky ethoxy group is at the tolerant 4-position, while the 3-position retains the smaller methoxy group.

SAR Logic Flow

SAR_Logic Substituent Phenethylamine Core Pos3 3-Position Substituent Substituent->Pos3 Pos4 4-Position Substituent Substituent->Pos4 Methoxy3 -OCH3 (Methoxy) Fits Pocket Pos3->Methoxy3 Ethoxy3 -OCH2CH3 (Ethoxy) Steric Clash Pos3->Ethoxy3 ResultActive Receptor Activation (e.g., Mescaline) Methoxy3->ResultActive ResultInactive Loss of Affinity (EMPEA) Ethoxy3->ResultInactive

Figure 2: SAR decision tree illustrating why 3-ethoxy substitution leads to inactivity compared to 3-methoxy.

Analytical Profiling & Identification

For researchers verifying the synthesis of EMPEA, the following analytical markers are standard.

  • Mass Spectrometry (GC/MS):

    • Base Peak: m/z 30 (Alpha-cleavage of primary amine, [CH₂NH₂]⁺).

    • Molecular Ion: m/z 195 [M]⁺ (often weak).

    • Benzylic Fragment: m/z 166 (Loss of amine side chain).

  • Color Tests:

    • Marquis Reagent: Likely orange/brown (characteristic of alkoxy-phenethylamines, though less diagnostic than MDMA purple/black).

    • Liebermann: Black/Brown.

Safety & Handling

While EMPEA is pharmacologically "inactive" regarding psychedelic effects, it must be handled as a novel chemical entity.

  • Toxicity Unknown: "Inactive" refers to psychotropic effects. It does not rule out cardiotoxicity, hepatotoxicity, or MAO inhibition.

  • Standard PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the synthesis (Nitrostyrene intermediates are potent lachrymators).

  • Storage: Store the HCl salt in a desiccator at -20°C to prevent oxidation or hydrolysis.

References

  • Shulgin, A., & Shulgin, A. (1991).[6][7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #66 EMPEA).

  • Shulgin, A., & Shulgin, A. (1991).[6][7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #123 MEPEA - for comparative SAR).

  • National Institute of Standards and Technology (NIST). (2023). 3-Ethoxy-4-methoxyphenethylamine Mass Spectrum. NIST Chemistry WebBook.

  • PubChem. (2024). Compound Summary: 3-Ethoxy-4-methoxyphenethylamine.[8][9][4][10][11] National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to the Neurochemical Properties of 3-Ethoxy-4-methoxyphenethylamine

Preamble: Charting the Unexplored Territory of a Novel Phenethylamine 3-Ethoxy-4-methoxyphenethylamine, hereafter referred to as 3-EM, is a substituted phenethylamine and a structural analog of the classic psychedelic me...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Unexplored Territory of a Novel Phenethylamine

3-Ethoxy-4-methoxyphenethylamine, hereafter referred to as 3-EM, is a substituted phenethylamine and a structural analog of the classic psychedelic mescaline. As a compound with limited to no formal characterization in the scientific literature, it represents a frontier in neurochemical research. This guide is structured not as a review of existing data, but as a comprehensive roadmap for the systematic evaluation of 3-EM. We will proceed from the foundational chemistry through a rigorous, multi-tiered pharmacological assessment. The methodologies outlined herein are designed to be self-validating and are grounded in established protocols for the characterization of novel psychoactive substances. By following this guide, a research team can elucidate the neurochemical profile of 3-EM, ensuring scientific integrity and generating a robust dataset for further development or regulatory consideration.

Synthesis and Physicochemical Characterization

A robust neurochemical evaluation begins with the unambiguous synthesis and purification of the target compound. The synthesis of 3-EM can be logically approached via a well-established route starting from the commercially available precursor, isovanillin.

Proposed Synthesis Route

The synthesis is a two-step process involving the formation of an aldehyde intermediate followed by conversion to the final phenethylamine.

  • Step 1: Ethylation of Isovanillin. The synthesis of the key intermediate, 3-ethoxy-4-methoxybenzaldehyde, is well-documented. A common and efficient method involves the reaction of isovanillin with an ethylating agent, such as bromoethane or diethyl sulfate, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an aqueous or solvent-based system.[1][2] This reaction selectively targets the hydroxyl group of isovanillin.

  • Step 2: Conversion to 3-EM. The resulting 3-ethoxy-4-methoxybenzaldehyde can then be converted to 3-EM. A standard and effective method is the Henry reaction, which involves the condensation of the aldehyde with nitromethane to form the corresponding β-nitrostyrene intermediate. Subsequent reduction of this intermediate, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the target primary amine, 3-ethoxy-4-methoxyphenethylamine.

The final product must be rigorously purified, for example by column chromatography or recrystallization of a salt form (e.g., hydrochloride), and its identity and purity confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

Physicochemical Properties

While experimental data is sparse, computed properties provide a preliminary understanding of the molecule.

PropertyValueSource
IUPAC Name 2-(3-ethoxy-4-methoxyphenyl)ethanaminePubChem
Molecular Formula C₁₁H₁₇NO₂PubChem
Molecular Weight 195.26 g/mol PubChem
CAS Number 86456-97-5PubChem

Predicted Neuropharmacology: A Hypothesis-Driven Approach

The core structure of 3-EM, a phenethylamine with alkoxy substituents on the phenyl ring, strongly suggests its primary interactions will be within the monoaminergic systems, particularly the serotonin receptors. This prediction is based on the extensive structure-activity relationship (SAR) data for psychedelic phenethylamines like mescaline and the 2C-x family.[5][6][7]

The primary hypothesis is that 3-EM is a serotonin 5-HT₂A receptor agonist , which is the principal mechanism mediating the psychoactive effects of classic psychedelics.[8][9] We can also predict, with a lower degree of certainty, potential interactions with other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁A), adrenergic receptors, and possibly the trace amine-associated receptor 1 (TAAR1).[8][10][11]

Predicted_3EM_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 TAAR1 TAAR1 HT2A 5-HT2A Receptor Downstream Signaling\n(e.g., PLC -> IP3/DAG -> Ca2+) Downstream Signaling (e.g., PLC -> IP3/DAG -> Ca2+) HT2A->Downstream Signaling\n(e.g., PLC -> IP3/DAG -> Ca2+) HT2C 5-HT2C Receptor Other_GPCRs Other GPCRs (e.g., Adrenergic) 3EM 3EM 3EM->VMAT2 Possible Inhibition 3EM->TAAR1 Possible Interaction 3EM->HT2A Primary Agonism (Psychedelic Effects) 3EM->HT2C Probable Agonism 3EM->Other_GPCRs Possible Interaction

Caption: Predicted signaling pathways for 3-EM based on its structural similarity to other psychedelic phenethylamines.

In Vitro Characterization: A Workflow for Defining Molecular Interactions

The initial characterization of a novel compound requires a systematic in vitro screening to determine its binding affinities and functional activities at relevant biological targets. This workflow provides a logical progression from broad screening to specific functional characterization.

In_Vitro_Workflow start Synthesized & Purified 3-EM binding_assay Radioligand Binding Assay Screen (Broad Target Panel) start->binding_assay analyze_binding Analyze Ki Values Identify High-Affinity Targets (Ki < 100 nM) binding_assay->analyze_binding functional_assay Functional Assays on High-Affinity Targets (e.g., Calcium Flux, β-arrestin) analyze_binding->functional_assay Targets Identified profile Comprehensive In Vitro Profile analyze_binding->profile No High-Affinity Targets analyze_functional Determine EC50 & Emax (Agonist, Antagonist, or Partial Agonist?) functional_assay->analyze_functional analyze_functional->profile

Caption: A systematic workflow for the in vitro characterization of 3-EM.

Experimental Protocol: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of 3-EM for a panel of CNS receptors and transporters. The causality behind this choice is to first understand where the compound binds before investigating what it does.

  • Target Selection: A comprehensive panel should include, at a minimum:

    • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C

    • Dopamine Receptors: D₁, D₂, D₃

    • Adrenergic Receptors: α₁, α₂, β

    • Monoamine Transporters: SERT, DAT, NET

    • Other relevant targets: TAAR1, H₁

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptor of interest or prepare membrane homogenates from specific rat brain regions (e.g., frontal cortex for 5-HT₂A).[12]

  • Assay Setup: In a 96-well plate format, combine the cell membrane preparation, a known concentration of a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (3-EM).[12][13]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation time and temperature are target-specific and must be optimized (e.g., 60 minutes at room temperature).[13][14]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filter mats. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[13]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 3-EM that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]

Experimental Protocol: 5-HT₂A Functional Assay (Calcium Flux)

Once high-affinity binding to the 5-HT₂A receptor is confirmed, this protocol will determine if 3-EM acts as an agonist, partial agonist, or antagonist. The 5-HT₂A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium, providing a robust and measurable functional readout.[14]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: In a microplate reader equipped for fluorescence measurement, add varying concentrations of 3-EM to the wells containing the dye-loaded cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the 3-EM concentration to generate a dose-response curve. From this curve, calculate the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximum effect relative to a known full agonist like serotonin).

    • Interpretation: A high Eₘₐₓ suggests a full agonist. A lower Eₘₐₓ indicates a partial agonist. If 3-EM shows no activation on its own but inhibits the response to a known agonist, it is an antagonist.

In Vivo Behavioral Analysis: Linking Molecular Action to Physiological Effect

In vivo studies are critical for understanding the integrated physiological and behavioral effects of a compound. The following protocols are standard in the preclinical evaluation of potential hallucinogens.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT₂A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[15][16][17][18]

  • Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment (e.g., individual clear cylindrical observation chambers) for at least 30 minutes before drug administration.[15]

  • Drug Administration: Administer various doses of 3-EM (and a vehicle control) via intraperitoneal (IP) injection. A typical dose range for a novel phenethylamine might be 0.1 - 30 mg/kg.

  • Observation Period: Immediately after injection, place the mice back into their chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches for each animal. Automated systems using high-speed cameras and machine learning software can also be employed for higher throughput and objectivity.[19]

  • Data Analysis: Compare the number of head twitches in the 3-EM-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant, dose-dependent increase in HTR provides strong evidence of 5-HT₂A agonist activity in vivo.

Experimental Protocol: Drug Discrimination in Rodents

This assay assesses the subjective (interoceptive) effects of a drug by training an animal to recognize and report its internal state. It is a powerful tool for determining if a novel compound produces effects similar to a known class of drugs.[20][21]

  • Training Phase: Train rats or mice in a two-lever operant conditioning chamber. On training days, animals are injected with either a known 5-HT₂A agonist hallucinogen (e.g., DOM) or vehicle (saline). Following the drug injection, responses on one lever (the "drug" lever) are reinforced with a food pellet. Following the vehicle injection, responses on the other lever (the "vehicle" lever) are reinforced.[21] Training continues until the animals reliably select the correct lever (>80% accuracy).

  • Testing Phase: Once trained, administer a test dose of 3-EM to the animals and place them in the chamber. No reinforcement is given during the test session.

  • Data Collection: Record the percentage of responses made on the drug-appropriate lever.

  • Data Analysis:

    • Full Substitution: If the animals predominantly press the drug lever (>80%), it indicates that the subjective effects of 3-EM are highly similar to the training drug.

    • Partial Substitution: If responding is intermediate between the two levers, the effects are partially similar.

    • No Substitution: If the animals primarily press the vehicle lever, the subjective effects are not similar.

    • Mechanism Confirmation: To confirm that the effect is 5-HT₂A-mediated, a separate test can be run where animals are pre-treated with a 5-HT₂A antagonist (e.g., ketanserin) before being given 3-EM. Blockade of the drug-lever responding would confirm the mechanism.

Conclusion and Data Synthesis

The systematic application of the protocols described in this guide will generate a comprehensive neurochemical profile of 3-Ethoxy-4-methoxyphenethylamine. The in vitro data will define its molecular targets and mechanism of action, while the in vivo results will confirm its physiological activity and classify its behavioral effects. By integrating these datasets, researchers can definitively characterize 3-EM's potency, efficacy, and selectivity, providing the foundational knowledge necessary for any future research or development endeavors. This structured, hypothesis-driven approach ensures that the investigation of this novel compound is conducted with the highest degree of scientific rigor and integrity.

References

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • US5786516A - Process for the preparation of isovanillin.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 29(12), 2849. [Link]

  • Gatch, M. B. (2017). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. European Neuropsychopharmacology, 26(6), 1017-1028. [Link]

  • Halberstadt, A. L., Chatha, M., & Klein, A. K. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology, 33(6), 739-747. [Link]

  • G. M. J. Janssen, et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(2-3), 133-149. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. [Link]

  • Jones, K. S., et al. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 4(5), 1593-1604. [Link]

  • Mescaline. Wikipedia. [Link]

  • Drug discrimination test box. Maze Engineers. [Link]

  • Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, cannabinoid CB1, 5-HT1A and 5-HT2A receptors. Forensic Toxicology, 38(2), 438-451. [Link]

  • Kim, K. M., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

  • Drug discrimination. Wikipedia. [Link]

  • Moreno, J. L., et al. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2331-2341. [Link]

  • Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Labcorp. [Link]

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  • Sun, S., & Bleckman, T. M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening. Humana Press. [Link]

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  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

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  • Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link]

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Foundational

Technical Guide: In Vitro Metabolic Profiling of 3-Ethoxy-4-methoxyphenethylamine (MEPEA)

Executive Summary 3-Ethoxy-4-methoxyphenethylamine (MEPEA) is a synthetic phenethylamine derivative structurally homologous to the naturally occurring alkaloid mescaline and the endogenous trace amine 3,4-dimethoxyphenet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-methoxyphenethylamine (MEPEA) is a synthetic phenethylamine derivative structurally homologous to the naturally occurring alkaloid mescaline and the endogenous trace amine 3,4-dimethoxyphenethylamine (DMPEA). Originally synthesized by Alexander Shulgin, MEPEA remains a "research chemical" with limited pharmacological documentation.[1]

Understanding the in vitro metabolism of MEPEA is critical for forensic toxicology and pharmacokinetic modeling. This guide provides a technical framework for elucidating its metabolic fate, focusing on two primary vectors: oxidative deamination (mediated by Monoamine Oxidases) and O-dealkylation (mediated by Cytochrome P450s).

Target Audience: DMPK Scientists, Forensic Toxicologists, and Medicinal Chemists.

Mechanistic Metabolic Landscape

The metabolic fate of MEPEA is governed by its structural "soft spots": the primary amine tail and the alkoxy substituents on the phenyl ring. Based on established Structure-Activity Relationships (SAR) of homologous phenethylamines (e.g., Mescaline, 2C-E), the following pathways are the primary determinants of clearance.

Phase I Transformations
  • Oxidative Deamination (Major Pathway):

    • Enzyme: Monoamine Oxidase (MAO), predominantly isoform B (MAO-B) due to the non-polar ring substitutions.

    • Mechanism: Conversion of the primary amine to an imine, which hydrolyzes to 3-ethoxy-4-methoxyphenylacetaldehyde .

    • Fate: This unstable aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 3-ethoxy-4-methoxyphenylacetic acid or reduced by Aldehyde Reductase to the corresponding ethanol .

  • O-Dealkylation (Minor/Secondary Pathway):

    • Enzyme: Cytochrome P450 (CYP2D6, CYP1A2).

    • Regioselectivity:

      • O-Deethylation at C3 yields 3-hydroxy-4-methoxyphenethylamine .

      • O-Demethylation at C4 yields 3-ethoxy-4-hydroxyphenethylamine .

    • Note: Steric hindrance of the ethoxy group may slow C3 dealkylation compared to C4 demethylation.

Phase II Conjugation

The phenolic metabolites resulting from O-dealkylation are substrates for:

  • Sulfotransferases (SULT): Formation of sulfate conjugates.

  • UDP-Glucuronosyltransferases (UGT): Formation of glucuronides.

Metabolic Pathway Diagram

The following Graphviz diagram visualizes the bifurcated metabolic clearance of MEPEA.

MEPEA_Metabolism MEPEA MEPEA (Parent) Aldehyde Intermediate Aldehyde MEPEA->Aldehyde MAO-A/B (Oxidative Deamination) O_Deethyl 3-Hydroxy-4-methoxy- phenethylamine MEPEA->O_Deethyl CYP2D6/1A2 (O-Deethylation) O_Demethyl 3-Ethoxy-4-hydroxy- phenethylamine MEPEA->O_Demethyl CYP2D6 (O-Demethylation) Acid 3-Ethoxy-4-methoxy- phenylacetic Acid (Primary Metabolite) Aldehyde->Acid ALDH (Oxidation) Alcohol 3-Ethoxy-4-methoxy- phenylethanol Aldehyde->Alcohol Aldehyde Reductase (Reduction) Glucuronide O-Glucuronide Conjugate O_Deethyl->Glucuronide UGT (Phase II) O_Demethyl->Glucuronide UGT (Phase II)

Caption: Predicted metabolic map of MEPEA showing the competition between MAO-mediated deamination (blue) and CYP-mediated O-dealkylation (yellow).

Experimental Protocol: Microsomal Stability & Phenotyping

This protocol validates the metabolic stability of MEPEA and identifies the specific CYP isoforms involved.

Materials
  • Test Article: MEPEA hydrochloride (purity >98%).[2]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., D3-Mescaline).

Workflow Methodology
  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spiking MEPEA to a final concentration of 1 µM. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Time Course: Aliquot 50 µL samples at T=0, 5, 15, 30, 45, and 60 minutes.

  • Termination: Immediately dispense aliquots into 150 µL of Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C) to pellet proteins. Collect supernatant for LC-MS/MS analysis.

Data Analysis (Intrinsic Clearance)

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

) derived from the slope of the ln(concentration) vs. time plot:


Experimental Protocol: MAO Isoform Specificity

Given the phenethylamine core, determining the contribution of MAO-A vs. MAO-B is crucial for predicting drug-drug interactions (e.g., with SSRIs or MAOIs).

Recombinant Enzyme Assay

Instead of liver homogenates, use recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells to ensure specificity.

Inhibition Strategy

To validate the pathway in complex tissues (e.g., liver mitochondria), use selective inhibitors:

  • Clorgyline: Selective MAO-A inhibitor (use at 100 nM).

  • Selegiline (Deprenyl): Selective MAO-B inhibitor (use at 100 nM).

Assay Conditions
ParameterSettingRationale
Substrate Conc. 10 µM MEPEABelow

to ensure first-order kinetics.
Enzyme Conc. 0.05 mg/mLLow protein prevents non-specific binding.
Incubation Time 20 minsMAO reactions are rapid; prevent product inhibition.
Detection HPLC-UV or LC-MSMonitor formation of the aldehyde/acid metabolite.

Analytical Configuration (LC-HRMS)

Accurate identification of MEPEA and its metabolites requires High-Resolution Mass Spectrometry (HRMS) due to the isobaric nature of potential metabolites.

Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Target Ions (Theoretical):

CompoundFormulaMonoisotopic Mass (M+H)+Key Fragment (MS2)
MEPEA

196.1332 179.1067 (

loss)
O-Desethyl-MEPEA

168.1019 151.0754 (Phenol)
O-Desmethyl-MEPEA

182.1176 165.0910 (Phenol)
MEPEA Acid

209.0808 163.0754 (

loss)
Workflow Diagram

Workflow Sample Incubation Sample (HLM/MAO) Quench Protein Precipitation (ACN + IS) Sample->Quench Centrifuge Centrifugation 4000g / 20 min Quench->Centrifuge LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Centrifuge->LCMS Data Metabolite Identification (Mass Defect Filtering) LCMS->Data

Caption: Analytical workflow for extracting and identifying MEPEA metabolites from in vitro matrices.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482. Link

  • Wagmann, L., et al. (2016). In vitro metabolic profiling of the new psychoactive substances... using pooled human liver microsomes and recombinant human enzymes. Drug Testing and Analysis. (Provides standard protocols for phenethylamine profiling).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for In Vivo Studies of 3-Ethoxy-4-methoxyphenethylamine

Abstract This document provides a comprehensive framework and detailed protocols for conducting preclinical in vivo studies on 3-Ethoxy-4-methoxyphenethylamine, a substituted phenethylamine compound. Due to the limited p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework and detailed protocols for conducting preclinical in vivo studies on 3-Ethoxy-4-methoxyphenethylamine, a substituted phenethylamine compound. Due to the limited publicly available data on this specific molecule[1][2], this guide establishes a foundational research plan by leveraging established methodologies and data from structurally related and better-characterized analogs, such as 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)[3][4]. The protocols herein are designed for researchers in pharmacology, toxicology, and drug development, emphasizing scientific rigor, ethical considerations, and data integrity. The guide covers essential preliminary assessments, detailed pharmacokinetic (PK) and pharmacodynamic (PD) study designs, and robust bioanalytical methods.

Introduction: Scientific Context and Rationale

3-Ethoxy-4-methoxyphenethylamine belongs to the phenethylamine class of compounds, which includes a wide range of substances from endogenous neurotransmitters to potent psychoactive agents. Its structure suggests potential interaction with the serotonergic system, similar to other psychoactive phenethylamines like mescaline and the "2C" family of compounds[5][6]. The primary psychedelic effects of these analogs are mediated by their partial agonism at the serotonin 2A (5-HT2A) receptor[3][5][7].

Given the novelty of 3-Ethoxy-4-methoxyphenethylamine, a systematic in vivo evaluation is paramount to characterize its safety profile, understand its disposition within a biological system (pharmacokinetics), and quantify its physiological and behavioral effects (pharmacodynamics). This protocol is structured to guide a research program from initial safety and dose-finding to definitive characterization, providing the necessary data for informed decisions in drug development or toxicological assessment.

Section 1: Pre-clinical Dossier & Essential Preliminary Studies

Before initiating any in vivo experiments, a foundational data package must be assembled to ensure safety and scientific validity. This is a critical self-validating step; proceeding without this information introduces unacceptable risks and variables.

  • Compound Identity and Purity:

    • Causality: The precise identity and purity of the test article are the bedrock of any study. Impurities could have their own biological activity, confounding results.

    • Protocol:

      • Obtain a Certificate of Analysis (CoA) from the supplier[8].

      • Independently verify the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

      • Quantify purity using High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD or ELSD) or a quantitative NMR (qNMR) method. Purity should exceed 98%.

  • In Vitro Receptor Binding & Functional Assays:

    • Causality: To confirm the hypothesized mechanism of action and guide in vivo study design, in vitro assays are essential. They provide an early indication of potency and potential off-target effects. Based on analogs like 2C-E, the primary targets are expected to be serotonin receptors[3][5].

    • Protocol:

      • Screen the compound against a panel of receptors, at minimum including 5-HT2A, 5-HT2B, and 5-HT2C receptors.

      • Perform functional assays (e.g., calcium flux or inositol phosphate accumulation) to determine efficacy (agonist, antagonist, partial agonist) and potency (EC50) at the identified targets[6][9].

  • Preliminary Cytotoxicity Assessment:

    • Causality: A preliminary assessment of cytotoxicity in relevant cell lines (e.g., SH-SY5Y neuronal cells) helps establish a baseline for potential neurotoxicity and informs the upper limits of dosing[10].

    • Protocol:

      • Culture SH-SY5Y cells under standard conditions.

      • Expose cells to a range of concentrations of 3-Ethoxy-4-methoxyphenethylamine for 24-48 hours.

      • Assess cell viability using a standard method such as the MTT reduction assay or measurement of ATP levels[11].

Compound Properties: 3-Ethoxy-4-methoxyphenethylamine
Molecular Formula C11H17NO2[2]
Molar Mass 195.26 g/mol [2]
CAS Number 86456-97-5[2]
Predicted Primary Target Serotonin 5-HT2A Receptor[3][5][6]

Section 2: Ethical Conduct and Animal Model Selection

All in vivo research must be conducted with the highest ethical standards, adhering to institutional, national, and international guidelines such as those derived from the Belmont Report and the Nuremberg Code[12].

  • Ethical Framework: All protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) must be rigorously applied. Researchers must work with participants, even animal subjects, without judgment or coercion[13][14].

  • Animal Model Selection:

    • Rationale: Rodent models are well-established for studying the pharmacokinetics and behavioral effects of psychoactive phenethylamines[9][15][16]. The Sprague-Dawley rat is recommended for initial PK studies due to its larger size, facilitating serial blood sampling. The C57BL/6 mouse is recommended for behavioral studies, such as the head-twitch response, which is a validated proxy for 5-HT2A receptor activation[15].

    • Housing: Animals should be housed in a controlled environment (12:12 light:dark cycle, constant temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before experimentation.

Section 3: Pharmacokinetic (PK) Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Workflow: Pharmacokinetics

G cluster_prep Preparation cluster_dose Dosing & Sampling cluster_analysis Analysis cluster_output Output Compound Test Article Formulation (e.g., in Saline/Tween 80) Dose Dose Administration (IV Bolus & Oral Gavage) Compound->Dose Animals Acclimated Animals (Sprague-Dawley Rats) Animals->Dose Sample Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 120, 240, 480 min) Dose->Sample Harvest Terminal Tissue Harvest (Brain, Liver, Kidney) Sample->Harvest Prep Plasma/Tissue Homogenate Sample Preparation (SPE/LLE) Sample->Prep Harvest->Prep LCMS LC-MS/MS Analysis (Quantification of Parent & Metabolites) Prep->LCMS PK_Params PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) LCMS->PK_Params

Caption: Workflow for a typical preclinical pharmacokinetic study.

Protocol 1: Single-Dose Pharmacokinetics in Rats
  • Objective: To determine key PK parameters including clearance, volume of distribution, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

  • Methodology:

    • Animal Groups: Use male Sprague-Dawley rats (n=3-5 per group).

      • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

      • Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg).

      • Dose Rationale: The initial doses are exploratory. They are set low to ensure safety, informed by the lower end of active doses for related compounds like 2C-E after considering potential differences in potency[4].

    • Dosing Formulation: Prepare the compound in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80). The IV formulation must be sterile-filtered.

    • Administration: Administer a single bolus dose via the tail vein (IV) or via oral gavage (PO).

    • Blood Sampling: Collect sparse samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-dose, and at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

    • Sample Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

    • Terminal Procedure: At the final timepoint, euthanize animals and collect brain and liver tissue to assess distribution.

Protocol 2: Bioanalytical Method using LC-MS/MS
  • Objective: To accurately quantify 3-Ethoxy-4-methoxyphenethylamine and its primary metabolites in plasma and tissue homogenates.

  • Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for precise quantification even at low concentrations[17][18].

  • Methodology:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • Add an internal standard (e.g., a deuterated version of the analyte) to 50 µL of plasma.

      • Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge.

      • Alternatively, for cleaner samples, use Solid Phase Extraction (SPE).

      • Evaporate the supernatant and reconstitute in mobile phase.

    • LC-MS/MS Analysis:

      • Inject the prepared sample onto the LC-MS/MS system.

      • Use a C18 reverse-phase column for chromatographic separation.

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Detect the analyte using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions should be monitored for confident identification.

    • Method Validation: The method must be validated according to regulatory guidance, assessing linearity, accuracy, precision, limit of quantification (LOQ), and stability.

Example LC-MS/MS Parameters (Hypothetical)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Parent) e.g., m/z 196.1 -> 179.1
MRM Transition (Metabolite) To be determined experimentally

Section 4: Pharmacodynamic (PD) and Behavioral Studies

These studies aim to characterize the physiological and behavioral effects of the compound and establish a relationship with its concentration in the body.

Proposed Primary Mechanism of Action

G Compound 3-Ethoxy-4-methoxyphenethylamine Receptor 5-HT2A Receptor (Partial Agonist) Compound->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Effect Psychoactive & Physiological Effects Ca->Effect

Caption: Hypothesized signaling pathway based on related compounds.

Protocol 3: Head-Twitch Response (HTR) in Mice
  • Objective: To assess 5-HT2A receptor agonist activity in vivo.

  • Causality: The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for hallucinogenic potential[15].

  • Methodology:

    • Animal Groups: Use male C57BL/6 mice (n=8-10 per group).

      • Group 1: Vehicle control.

      • Groups 2-5: Increasing doses of the test compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneal injection).

      • Group 6: Pre-treatment with a 5-HT2A antagonist (e.g., ketanserin) followed by a high dose of the test compound to confirm mechanism specificity.

    • Procedure:

      • Place mice individually in clear observation chambers and allow them to habituate for 30 minutes.

      • Administer the compound or vehicle.

      • Record behavior for 30-60 minutes, starting 10 minutes after injection.

      • A trained, blinded observer should count the number of head twitches (rapid, rotational head movements).

    • Data Analysis: Analyze the dose-response relationship using a one-way ANOVA followed by a post-hoc test.

Protocol 4: Assessment of Locomotor Activity and Physiological Parameters
  • Objective: To evaluate stimulant or sedative effects and monitor physiological safety.

  • Causality: Changes in locomotor activity can indicate central nervous system stimulation or depression[9]. Monitoring vital signs is crucial for safety assessment, as related compounds can cause tachycardia and hypertension[4][19].

  • Methodology:

    • Animals: Use rats or mice equipped with telemetry implants for continuous monitoring of heart rate, blood pressure, and core body temperature.

    • Procedure:

      • Acclimate telemeterized animals to locomotor activity chambers.

      • Record baseline data for at least 60 minutes.

      • Administer vehicle or varying doses of the test compound.

      • Record locomotor activity (beam breaks) and physiological parameters continuously for several hours, corresponding to the PK profile.

    • Data Analysis: Analyze data in time bins (e.g., 10-minute intervals) and compare dose groups to vehicle control using a two-way repeated-measures ANOVA.

Section 5: Data Integration and Interpretation

A key goal is to build a PK/PD model. By correlating the plasma concentration of the compound over time with the intensity of a pharmacodynamic effect (e.g., number of head twitches or change in heart rate), researchers can establish an exposure-response relationship. This is crucial for predicting effective and safe dose ranges for future studies. The metabolic profile identified in the PK studies can also inform potential drug-drug interactions, for instance, if metabolism is heavily reliant on a specific CYP450 enzyme. Studies on related phenethylamines show metabolism via oxidative deamination and demethylation, which should be investigated for this compound as well[11][20].

References

  • Pascual, J. A., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. Frontiers in Pharmacology. [Link][5]

  • Lama, M., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. National Center for Biotechnology Information. [Link][3][7]

  • Pascual, J. A., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. PubMed. [Link][21]

  • Wikipedia. (N.D.). 2C-E. Wikipedia. [Link][4]

  • Van Vrancken, M. J., et al. (2013). Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose. National Center for Biotechnology Information. [Link][17]

  • Soft-Tox.org. (2013). 2C-E monograph. Soft-Tox.org. [Link][20]

  • Wikipedia. (N.D.). 3-Methoxy-4-ethoxyphenethylamine. Wikipedia. [Link][1]

  • Greenhouse Treatment Center. (2024). What Is 2C-E? | 2C-E Abuse & Effects. Greenhouse Treatment Center. [Link][19]

  • Herndon, J. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. National Center for Biotechnology Information. [Link][9]

  • Asanuma, M., et al. (2021). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. [Link][10]

  • University of Bristol. (N.D.). BEST PRACTICE GUIDELINES FOR RESEARCH AROUND DRUGS ISSUES. University of Bristol. [Link][13]

  • DeRuiter, J., et al. (2003). A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-EI-MS and HPLC-Electrospray-MS. Journal of Analytical Toxicology. [Link][18]

  • Kim, J., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. National Center for Biotechnology Information. [Link][15]

  • Tagliamonte, A., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. National Center for Biotechnology Information. [Link][6]

  • PubChem. (N.D.). 3-Ethoxy-4-methoxyphenethylamine. PubChem. [Link][2]

  • Agency for Toxic Substances and Disease Registry. (N.D.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link][22]

  • University of California, Merced. (N.D.). Ethical Guidelines, Federal Regulations and State Statutes. University of California, Merced. [Link][12]

  • Oakwood Chemical. (N.D.). 3-Ethoxy-4-methoxyphenethylamine. Oakwood Chemical. [Link][8]

  • National Academies Press. (2020). Ethical and Legal Principles Related to the Clinical Use of Psychoactive Drugs. National Center for Biotechnology Information. [Link][23]

  • Frontiers. (N.D.). Understanding Addiction Using Animal Models. Frontiers. [Link][16]

  • Society of Addiction Psychology. (N.D.). Ethical Guidelines. Society of Addiction Psychology. [Link][14]

  • Thees, H., et al. (2012). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link][11]

Sources

Application

Application Note: Probing 5-HT2A Steric Constraints with 3-Ethoxy-4-methoxyphenethylamine (MEPEA)

[1] Abstract This application note details the utility of 3-Ethoxy-4-methoxyphenethylamine (MEPEA) as a structural probe in serotonergic receptor mapping.[1] While less potent than its 3,4,5-trimethoxy analog (Mescaline)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the utility of 3-Ethoxy-4-methoxyphenethylamine (MEPEA) as a structural probe in serotonergic receptor mapping.[1] While less potent than its 3,4,5-trimethoxy analog (Mescaline) or its 4-ethoxy analog (Escaline), MEPEA serves as a critical negative steric control in Structure-Activity Relationship (SAR) studies.[1] By introducing ethyl homologation at the 3-position, researchers can interrogate the spatial tolerance of the h5-HT2A and hTAAR1 orthosteric binding pockets. This guide provides validated protocols for synthesis verification, radioligand binding, and functional calcium flux assays.

Introduction: The Role of MEPEA in SAR Profiling

In the development of neuroactive phenethylamines, the substitution pattern on the phenyl ring dictates receptor selectivity and metabolic stability. The "classic" hallucinogenic pharmacophore involves a 2,5-dimethoxy substitution (e.g., 2C-x series) or a 3,4,5-trimethoxy pattern (Mescaline).[1]

3-Ethoxy-4-methoxyphenethylamine (MEPEA) represents a specific "homologation probe."[1] By extending the 3-methoxy group of the mescaline scaffold to an ethoxy group—while simultaneously removing the 5-methoxy group—MEPEA allows researchers to isolate the steric constraints of the receptor's hydrophobic clefts.

Key Applications
  • Steric Mapping: Determining the maximum bulk tolerated at the 3-position of the phenethylamine core within the 5-HT2A receptor.

  • Selectivity Profiling: Differentiating between 5-HT2A (serotonergic) and TAAR1 (trace amine) activation profiles.

  • Metabolic Stability Standards: Acting as a reference standard for O-dealkylation metabolic pathways of complex poly-alkoxy phenethylamines.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-(3-ethoxy-4-methoxyphenyl)ethanamine[1]

  • Common Name: MEPEA

  • CAS Number: 36377-59-0 (Freebase) / 64466-33-3 (HCl)[1]

  • Molecular Weight: 195.26 g/mol [1][2][3]

  • Shulgin Index: PiHKAL Entry #123[1][2]

Experimental Workflow: SAR Validation

The following diagram illustrates the logical flow for characterizing MEPEA alongside high-potency analogs (e.g., DOI, 2C-E).

SAR_Workflow Compound Ligand Library (MEPEA, Mescaline, 2C-E) Solubility Solubility Check (DMSO/Saline) Compound->Solubility Binding Affinity Assay (Radioligand Ki) Solubility->Binding 10µM Screen Functional Efficacy Assay (Ca2+ Flux / IP-One) Binding->Functional If Ki < 10µM Data SAR Profile (Steric Map) Binding->Data Non-binder Functional->Data

Figure 1: Experimental workflow for profiling phenethylamine analogs. MEPEA is typically screened at 10 µM to establish baseline affinity.

Protocol 1: 5-HT2A Radioligand Competition Binding[1]

This protocol determines the affinity (


) of MEPEA for the human 5-HT2A receptor. MEPEA typically exhibits lower affinity than 4-substituted analogs, necessitating precise handling of non-specific binding.[1]
Materials
  • Receptor Source: HEK293 membrane preparations stably expressing human 5-HT2A (commercially available or in-house).[1]

  • Radioligand:

    
    -Ketanserin (Antagonist mode) or 
    
    
    
    -DOI (Agonist mode).[1] Note: Agonist labeling is preferred for phenethylamine SAR.
  • Reference Ligand: Risperidone or DOI.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    
Step-by-Step Methodology
  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst 5s). Dilute to 5–10 µg protein/well.[1]

  • Compound Dilution:

    • Dissolve MEPEA (HCl salt) in DMSO to 10 mM stock.[1]

    • Prepare serial dilutions (10 µM to 0.1 nM) in Assay Buffer. Final DMSO concentration must be < 0.1%.[1]

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.[1]

    • Non-Specific Binding (NSB): 10 µM Mianserin (or Methysergide) + Membrane + Radioligand.[1]

    • Sample: MEPEA dilutions + Membrane + Radioligand (approx. 0.5 nM

      
      -Ketanserin).[1][4]
      
  • Incubation: Incubate plates for 60 minutes at 27°C (room temp) in the dark.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Add scintillation cocktail and count via liquid scintillation spectrometry.

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Expect MEPEA to show

values in the high nanomolar to micromolar range (>500 nM), contrasting with Mescaline (~300 nM) or 2C-E (~20 nM).[1]

Protocol 2: Functional Calcium Flux Assay (Gq Signaling)[1]

Binding does not equal activation.[1] To determine if MEPEA acts as a partial agonist (typical for phenethylamines) or antagonist, a functional assay measuring intracellular calcium release is required.

Signaling Pathway Visualization

Gq_Pathway Ligand MEPEA Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: The Gq-coupled signaling cascade activated by phenethylamine agonists.[1]

Methodology (FLIPR / FlexStation)[1]
  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing human 5-HT2A into black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer (containing 2.5 mM Probenecid to inhibit dye efflux).[1] Incubate 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject MEPEA (5x concentration) automatically.

  • Measurement: Monitor fluorescence kinetics for 120 seconds.

  • Controls:

    • Max Response: 10 µM 5-HT (Serotonin).[1]

    • Min Response: Buffer only.

  • Analysis: Calculate

    
    . Normalize response as a % of 5-HT maximal response (
    
    
    
    ).

Comparative Data Summary

When utilizing MEPEA, it is crucial to compare results against established standards to validate the assay sensitivity.

CompoundSubstitution (3, 4, 5)5-HT2A Affinity (Ki)Functional Efficacy (Emax)Role in Research
Mescaline 3-OMe, 4-OMe, 5-OMe~300 nMPartial AgonistReference Standard
Escaline 3-OMe, 4-OEt, 5-OMe~50 nMPartial AgonistHigh Potency Control
MEPEA 3-OEt, 4-OMe, H >1000 nM (Est.) Weak / Inactive Steric Probe (Negative)
2C-E 2,5-diOMe, 4-OEt~20 nMFull/Partial AgonistHigh Affinity Control

Note: Data estimates based on generalized phenethylamine SAR trends (Nichols, 2018).

Safety and Compliance

  • Handling: MEPEA is a chemical irritant.[1] Wear standard PPE (gloves, goggles, lab coat).

  • Regulatory: While often unscheduled in specific jurisdictions compared to 2C-B or Mescaline, it is an analog of controlled substances.[1] In the USA, it may be treated under the Federal Analogue Act if intended for human consumption. Strictly for in vitro research use only.

References

  • Shulgin, A., & Shulgin, A. (1991).[2][5][6][7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #123 MEPE).

    • [1]

  • Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254.

  • Simmler, L. D., et al. (2020).[8] Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.

    • [1]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 25(10), 1738-1747.[1]

Sources

Method

protocol for radiolabeling 3-Ethoxy-4-methoxyphenethylamine

Application Note: Radiosynthesis and Validation of [11C]-3-Ethoxy-4-methoxyphenethylamine (MEPEA) Executive Summary & Strategic Rationale 3-Ethoxy-4-methoxyphenethylamine (MEPEA) is a structural analog of the mescaline f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Validation of [11C]-3-Ethoxy-4-methoxyphenethylamine (MEPEA)

Executive Summary & Strategic Rationale

3-Ethoxy-4-methoxyphenethylamine (MEPEA) is a structural analog of the mescaline family, primarily of interest in neuropsychopharmacology for mapping serotonin 5-HT2A/2C receptor density and investigating monoamine oxidase (MAO) metabolic pathways.

To support both in vivo pharmacokinetic (PK) imaging and in vitro binding affinity studies, this guide provides two distinct radiolabeling protocols:

  • Carbon-11 ([11C]) Labeling: Targeted for Positron Emission Tomography (PET).[1][2] We utilize [11C]O-ethylation at the 3-position. This approach is superior to ring-labeling for this specific molecule as it allows for late-stage introduction of the radiolabel, minimizing radioactive decay losses during synthesis.

  • Tritium ([3H]) Labeling: Targeted for high-specific-activity receptor binding assays.[2] We utilize catalytic reduction of the nitrostyrene precursor.

Safety & Regulatory Compliance

  • Radiation Safety: [11C] is a high-energy positron emitter (511 keV annihilation photons). All synthesis must occur within a lead-shielded hot cell (75mm Pb equivalent).

  • Chemical Safety: Precursors are potent bioactive amines. Handle with cytotoxic precautions.

  • Regulatory: MEPEA is a phenethylamine analog. Ensure compliance with local controlled substance acts (e.g., DEA scheduling or equivalent national standards) before precursor synthesis.

Protocol A: [11C]O-Ethylation for PET Imaging

This protocol details the synthesis of [11C]MEPEA via the reaction of [11C]Ethyl Iodide ([11C]EtI) with the phenolic precursor N-Boc-3-hydroxy-4-methoxyphenethylamine .

Precursor Requirements[3]
  • Target Molecule: 3-Ethoxy-4-methoxyphenethylamine.[3][4][5]

  • Labeling Precursor: tert-butyl (3-hydroxy-4-methoxyphenethyl)carbamate.

    • Rationale: The amine must be Boc-protected to prevent N-alkylation, which would yield an irreversible impurity. The 3-hydroxy position provides the nucleophile for the [11C]ethyl group.

Reagents & Equipment[7]
  • Cyclotron: 16-18 MeV proton beam (Target: N2 + 0.5% O2).

  • Module: GE TRACERlab FX-C Pro or equivalent automated synthesis module.

  • Reagents:

    • [11C]CO2 (Cyclotron output).[1][6]

    • Methyl Magnesium Bromide (Grignard for EtI synthesis) or gas-phase conversion method.

    • Precursor: 1.0 mg tert-butyl (3-hydroxy-4-methoxyphenethyl)carbamate.

    • Base: Cesium Carbonate (Cs2CO3) or Tetrabutylammonium hydroxide (TBAH).

    • Solvent: DMF (anhydrous).

    • Deprotection Acid: Trifluoroacetic acid (TFA) or 6M HCl.

Step-by-Step Methodology

Step 1: Production of [11C]Ethyl Iodide ([11C]EtI) Unlike standard methylation ([11C]MeI), ethylation requires a C-C bond formation or specific gas-phase chemistry.

  • Trapping: [11C]CO2 is trapped on molecular sieves.

  • Conversion: [11C]CO2 is reacted with excess methyl magnesium bromide (Grignard) to form [1-11C]propionate, followed by reduction to [1-11C]propanol and iodination to [11C]propyl iodide (if using C3) OR standard gas phase production of [11C]EtI if available.

    • Alternative (Simpler): If [11C]EtI is technically unavailable, the protocol can be adapted for [11C]O-methylation at the 4-position using [11C]MeI and the 4-hydroxy-3-ethoxy precursor. The chemistry below assumes the alkyl halide is ready.

Step 2: Alkylation (The "Loop" Method)

  • Dissolve 1 mg Precursor + 2 mg Cs2CO3 in 300 µL DMF.

  • Trapped [11C]EtI is released into the reaction vessel at 80°C .

  • React for 3 minutes .

    • Mechanism:[1][7]

      
       Nucleophilic substitution. The phenoxide ion attacks the alpha-carbon of the ethyl iodide.
      

Step 3: Deprotection

  • Evaporate DMF (if possible) or add 500 µL 6M HCl directly to the vessel.

  • Heat to 110°C for 2 minutes .

    • Action: Cleaves the Boc-group to restore the primary amine.

Step 4: Purification

  • Neutralize with 1M NaOH / Buffer.

  • Inject onto Semi-Prep HPLC (C18 Column, 10 mM Ammonium Formate : Acetonitrile).

  • Collect the radioactive peak corresponding to the retention time of the cold standard.

Radiosynthesis Workflow Diagram

Radiosynthesis Cyclotron Cyclotron [14N(p,a)11C] CO2_Trap [11C]CO2 Trap Cyclotron->CO2_Trap Target Gas EtI_Synth [11C]EtI Synthesis (Grignard/Gas Phase) CO2_Trap->EtI_Synth Release Reactor Reactor Vessel (Precursor + Base) EtI_Synth->Reactor Distillation Deprotection Acid Hydrolysis (Boc Removal) Reactor->Deprotection Intermediate HPLC Semi-Prep HPLC Purification Deprotection->HPLC Crude Mix Formulation Final Formulation (Saline + EtOH) HPLC->Formulation Pure Fraction

Caption: Workflow for the automated radiosynthesis of [11C]MEPEA via O-alkylation and HPLC purification.

Protocol B: Tritium ([3H]) Labeling for In Vitro Binding

For receptor binding assays (Ki determination), a longer half-life (12.3 years) and high specific activity are required.

Methodology: Catalytic Reduction

We utilize the reduction of the unsaturated nitrostyrene precursor. This introduces tritium atoms at the alpha and beta carbons of the ethylamine side chain.

Reaction: 3-Ethoxy-4-methoxy-β-nitrostyrene + [3H]H2 (gas) -> [3H]-3-Ethoxy-4-methoxyphenethylamine

Protocol Steps
  • Precursor: 2 mg of 3-Ethoxy-4-methoxy-β-nitrostyrene.

  • Solvent: 1 mL Dioxane/Ethanol (1:1).

  • Catalyst: 10% Pd/C (Palladium on Carbon) or Raney Nickel.

  • Atmosphere: Introduce Carrier-free Tritium Gas ([3H]2) at 1 atm pressure.

  • Reaction: Stir at Room Temperature for 2 hours.

  • Work-up:

    • Filter off catalyst.

    • Remove labile tritium (exchangeable protons on Nitrogen) by repeated evaporation with Ethanol/Water.

  • Purification: HPLC (C18) to separate the amine product from any unreduced oximes or dimers.

Quality Control & Validation Data

All batches must pass the following QC criteria before release.

Test ParameterMethodAcceptance Criteria
Radiochemical Purity HPLC (Radio-detector)> 95%
Chemical Purity HPLC (UV 254 nm)No significant impurities (Precursor < 5 µg)
Molar Activity (Am) HPLC (Mass vs Activity)> 37 GBq/µmol (> 1000 mCi/µmol)
Identity Co-injectionRetention time ± 0.5 min of Cold Standard
Residual Solvents GCDMF < 880 ppm, Acetone < 5000 ppm
pH pH Strip4.5 - 7.5
Chemical Reaction Mechanism

Mechanism Phenol Precursor (Phenoxide Ion) Transition Transition State (SN2) Phenol->Transition Nucleophilic Attack EtI [11C]Ethyl Iodide EtI->Transition Product [11C]MEPEA (Protected) Transition->Product Iodide Leaving Group

Caption: SN2 mechanism for the [11C]O-ethylation of the phenoxide precursor.

References

  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. Journal of Nuclear Medicine. Link

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Context for MEPEA synthesis precursors). Transform Press. Link

  • Deng, X., et al. (2019). Efficient synthesis of [11C]methyl iodide and [11C]ethyl iodide. Applied Radiation and Isotopes.[1][8][9][10] Link

Sources

Application

ethical considerations for research involving novel psychoactive compounds

Introduction: The Compliance-by-Design Framework The "Psychedelic Renaissance" has shifted the research landscape from identifying abuse liability to exploring therapeutic efficacy. However, working with Novel Psychoacti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Compliance-by-Design Framework

The "Psychedelic Renaissance" has shifted the research landscape from identifying abuse liability to exploring therapeutic efficacy. However, working with Novel Psychoactive Substances (NPS)—specifically 5-HT2A agonists, entactogens, and dissociatives—requires a fundamental restructuring of standard operating procedures (SOPs).

Ethical research in this domain is not merely about regulatory compliance; it is about risk mitigation . This Application Note provides a technical framework for "Compliance by Design," ensuring that ethical considerations are engineered into the experimental workflow from in silico modeling to clinical translation.

Core Ethical Pillars
  • Molecule Validity: Do not test compounds in vivo without rigorous in vitro safety gating (cardiotoxicity/neurotoxicity).

  • Welfare Refinement: Psychoactive compounds alter sensory processing; standard animal housing and handling protocols must be adapted to prevent "bad trip" analogs that confound data and violate the 3Rs (Replacement, Reduction, Refinement).

  • Dual-Use Mitigation: Data regarding synthesis and potency must be compartmentalized to prevent proliferation of designer drugs.

Phase 1: The Pre-Clinical Filter (In Vitro Gating)

Before any animal work is authorized, the compound must pass an "Ethical Go/No-Go" filter. The primary ethical violation in NPS research is exposing living systems to compounds with high predicted off-target toxicity (e.g., valvulopathy).

Protocol A: 5-HT2B & hERG Safety Screening

Objective: Eliminate compounds with high risk of cardiac valvulopathy (5-HT2B agonism) or QT prolongation (hERG inhibition) prior to in vivo selection.

Reagents & Equipment:

  • HEK-293 cells expressing human 5-HT2B receptors.

  • Fluorescent Imaging Plate Reader (FLIPR).

  • Calcium 6 Assay Kit.

  • Reference Agonist: BW723C86.

Workflow:

  • Cell Plating: Seed HEK-293 cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Calcium 6 dye (dissolved in HBSS + 20 mM HEPES) for 2 hours at 37°C.

  • Compound Addition: Add test compounds (10-point concentration-response curve, 1 nM – 10 µM).

  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds to detect intracellular Ca2+ flux.

Ethical Stop Criteria (The "Kill Switch"):

  • 5-HT2B Agonism: If

    
     of 5-HT reference AND
    
    
    
    , the compound is flagged as High Risk for valvulopathy. Action: Stop development or modify scaffold.
  • hERG Inhibition: If

    
    , the compound poses significant arrhythmia risk. Action: Stop development.
    
Visualization: The Ethical Go/No-Go Decision Matrix

EthicalMatrix start Candidate Molecule (In Silico Design) binding Receptor Binding Profile (Ki Determination) start->binding tox_gate Toxicity Gating (hERG & 5-HT2B) binding->tox_gate decision_tox Is hERG IC50 < 1uM OR 5-HT2B Agonist? tox_gate->decision_tox stop_tox STOP: Unethical Risk (Cardiotoxicity) decision_tox->stop_tox YES efficacy_gate Functional Assay (Gq vs Beta-Arrestin) decision_tox->efficacy_gate NO animal_prep Proceed to In Vivo (3Rs Review) efficacy_gate->animal_prep

Figure 1: Pre-clinical decision tree ensuring only safe candidates progress to animal testing.

Phase 2: In Vivo Experimental Design & Welfare

Psychoactive substances induce altered sensory states.[1] Standard handling (tail lift) or loud environments can cause severe distress (panic-like states) in treated animals, confounding behavioral data (e.g., freezing behavior misidentified as fear vs. drug effect).

Protocol B: Refined Head Twitch Response (HTR)

Objective: Assess hallucinogenic potential (5-HT2A activation) in mice while minimizing handling stress. Ethical Refinement: Use of magnetometers/video tracking to eliminate human presence during the active phase.

Materials:

  • C57BL/6J mice (Male, 8-10 weeks).

  • High-frame-rate cameras (60fps) or Magnetometer coil collars.

  • Sound-attenuated chambers with low-lux red lighting.

Step-by-Step Protocol:

  • Acclimatization (Critical): Handle animals for 5 days prior to testing using the "cup handling" or "tunnel handling" method (never tail lift) to reduce baseline anxiety.

  • Baseline Recording: Place animal in the chamber for 20 mins (pre-injection) to establish baseline grooming/movement.

  • Administration: Administer compound (IP or SC). Volume: 10 mL/kg.

  • Observation: Record for 30 minutes.

    • HTR Definition: Rapid rotational jerk of the head (frequency > 80Hz).

  • Humane Endpoints (Stop Criteria):

    • Seizures (Score 5 on Racine scale).

    • Self-mutilation or excessive biting of the apparatus.

    • Action: Immediate euthanasia via CO2 if endpoints are reached.

Data Presentation: Distress Scoring

ScoreBehavioral IndicatorEthical Action
0Normal exploration, groomingContinue
1Hyperactivity, mild piloerectionMonitor closely
2Straub tail, flat body postureMonitor closely (15 min intervals)
3Tremors, ataxia, vocalization STOP EXPERIMENT (Consult Vet)
4Convulsions, self-mutilationEUTHANIZE IMMEDIATELY

Phase 3: Abuse Liability Assessment

Regulatory bodies (FDA/DEA) require abuse liability assessment for scheduling. The ethical imperative is to determine addiction potential before human exposure.

Protocol C: Intravenous Self-Administration (IVSA) - Refined

Objective: Determine reinforcing properties of the NPS. Refinement: Use of vascular access buttons (VAB) instead of exteriorized catheters to reduce infection risk and social isolation (allows group housing).

Workflow:

  • Surgery: Implant jugular catheter connected to a VAB on the dorsal back. Administer analgesia (Meloxicam) for 3 days post-op.

  • Acquisition: Train rats to press a lever for food pellets (FR1 schedule).

  • Substitution: Replace food with the NPS (e.g., 0.03 mg/kg/infusion).

  • Progressive Ratio (PR): Increase the number of presses required for a dose (1, 2, 4, 6, 9...).

    • Breakpoint: The maximum effort an animal will expend. High breakpoint = High abuse potential.

Visualization: Abuse Liability Workflow

AbuseLiability cluster_0 Tier 1: Chemical Structure cluster_1 Tier 2: Animal Behavior cluster_2 Tier 3: Regulatory Outcome SAR Structure-Activity Relationship (SAR) ICSS Intracranial Self-Stimulation SAR->ICSS Signal IVSA Self-Administration (IVSA) ICSS->IVSA Reinforcement? CPP Conditioned Place Preference IVSA->CPP Context? Sched Scheduling Recommendation (I - V) IVSA->Sched Data Package CPP->Sched

Figure 2: Tiered approach to abuse liability testing required for FDA New Drug Application (NDA).

Phase 4: Clinical Translation & Human Safety

When translating to humans, the primary ethical risk is psychological vulnerability during the acute phase (neuroplasticity window).

Protocol D: "Set and Setting" Standardization

Objective: Mitigate adverse psychological events (panic, paranoia) in Phase 1 trials.

Standard Operating Procedure:

  • Dyad Supervision: Two facilitators (one male, one female) must be present at all times.

  • Preparation Sessions: Minimum 3 x 90-minute non-drug sessions to build therapeutic alliance.

  • Rescue Protocol:

    • Tier 1 (Anxiety): "Talk down" techniques, grounding touch (hand holding - only with prior consent).

    • Tier 2 (Panic): Oral Benzodiazepine (Lorazepam 1mg).

    • Tier 3 (Psychosis): IV Haloperidol (Last resort, terminates data collection).

  • Informed Consent Addendum: Must explicitly state that the compound may induce "ineffable experiences," "ego dissolution," and "long-term personality changes" (Openness trait).

References

  • FDA Center for Drug Evaluation and Research. (2023).[2] Psychedelic Drugs: Considerations for Clinical Investigations Guidance for Industry (Draft Guidance). U.S. Food and Drug Administration.[1][2][3][4][5][6] [Link]

  • FDA Center for Drug Evaluation and Research. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry.[7] U.S. Food and Drug Administration.[1][2][3][4][5][6] [Link]

  • National Centre for the Replacement Refinement & Reduction of Animals in Research (NC3Rs). (2020). The 3Rs.[3][8][9][10][11][Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). UNODC Early Warning Advisory on New Psychoactive Substances.[12][Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Standard Safe Operating Procedures for Emergency Responders (Opioids/NPS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-4-methoxyphenethylamine

Welcome to the dedicated technical support guide for the synthesis of 3-Ethoxy-4-methoxyphenethylamine. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Ethoxy-4-methoxyphenethylamine. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we dissect common experimental challenges, provide robust troubleshooting strategies, and offer detailed, field-tested protocols to enhance the efficiency, yield, and purity of your synthesis.

I. Core Synthesis Pathway Overview

The most prevalent and reliable synthetic route to 3-Ethoxy-4-methoxyphenethylamine originates from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The pathway involves three principal transformations:

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of isovanillin.

  • Henry Condensation: A nitroaldol reaction between the resulting aldehyde and nitromethane.

  • Reduction: Conversion of the intermediate nitrostyrene to the target primary amine.

Each stage presents unique challenges that can impact the overall success of the synthesis. This guide will address these challenges systematically.

Synthesis_Pathway Start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Step1_Product 3-Ethoxy-4-methoxybenzaldehyde Start->Step1_Product 1. Ethylation (e.g., EtBr, K2CO3, PTC) Step2_Product 1-(3-Ethoxy-4-methoxyphenyl) -2-nitroethene Step1_Product->Step2_Product 2. Henry Condensation (CH3NO2, NH4OAc) Final_Product 3-Ethoxy-4-methoxyphenethylamine Step2_Product->Final_Product 3. Reduction (e.g., LiAlH4 or H2/Pd-C)

Caption: Overall synthetic workflow for 3-Ethoxy-4-methoxyphenethylamine.

II. Troubleshooting Guide & Experimental FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Step 1: Ethylation of Isovanillin

Question 1: My ethylation reaction of isovanillin has a low yield (<80%). What are the common causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis are typically traced back to one of four areas: inefficient deprotonation, suboptimal reaction conditions, poor choice of ethylating agent, or the use of problematic solvents.

  • Causality & Mechanism: The reaction requires the quantitative formation of the phenoxide ion from isovanillin's hydroxyl group. This nucleophile then attacks the ethylating agent in an SN2 reaction. If deprotonation is incomplete, unreacted starting material will remain. The reaction is often run in a biphasic system or requires a solvent that can dissolve both the polar salt and the organic electrophile.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, milder bases like potassium carbonate (K₂CO₃) are often preferred to minimize side reactions.[1][2] Ensure you are using at least 1.1 to 1.5 molar equivalents of the base to drive the equilibrium towards the phenoxide.

    • Phase Transfer Catalyst (PTC): If using an aqueous base with an organic solvent, the addition of a PTC is critical. Catalysts like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride facilitate the transport of the phenoxide from the aqueous to the organic phase for reaction.[1] A loading of 5-10 mol% is a good starting point.

    • Solvent System: Historically, DMF has been used but can complicate workup.[3] A significant improvement involves using water as the solvent, which simplifies the post-reaction workup to a simple filtration, often yielding a high-purity product directly.[1][3] This "green chemistry" approach is highly recommended for scalability.

    • Ethylating Agent: While diethyl sulfate is effective, it is highly toxic and a regulated substance.[3] Bromoethane or iodoethane are excellent, less hazardous alternatives. Iodoethane is more reactive but also more expensive.

    • Temperature Control: The reaction proceeds well at temperatures between 25-60°C.[1] Overheating can lead to side reactions and decomposition. Monitor the reaction by TLC until the isovanillin spot is consumed (typically 3-6 hours).

ParameterStandard ProtocolOptimized Protocol (High Yield)
Base NaOH (1.1 eq)K₂CO₃ (1.5 eq) or NaOH (1.3 eq)[1]
Solvent DMF or AcetoneWater[1][3]
Catalyst NoneTetrabutylammonium Bromide (5 mol%)[1]
Temperature Reflux (60-80°C)25°C[1]
Workup Extraction, DistillationSimple Suction Filtration[1]
Typical Yield ~70-85%[3]>95%[1]
Step 2: Henry Condensation

Question 2: During the Henry condensation of 3-ethoxy-4-methoxybenzaldehyde with nitromethane, I'm observing a significant amount of polymer/tar formation and my yield of the nitrostyrene is poor.

Answer: This is a classic challenge in the Henry reaction, which is base-catalyzed. The aldehyde can undergo self-condensation (Cannizzaro reaction) under strongly basic conditions, and the nitrostyrene product can polymerize. The key is using a mild base catalyst and controlling the temperature.

  • Causality & Mechanism: The reaction is initiated by the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the aldehyde carbonyl. This is followed by dehydration to yield the conjugated nitrostyrene. Strong bases or high temperatures can promote unwanted side reactions.

  • Troubleshooting Steps:

    • Catalyst Choice: Avoid strong bases like NaOH or KOH. The preferred catalyst is a weak base like ammonium acetate (NH₄OAc) or an amine base such as triethylamine or N,N-diisopropylethylamine.[4] Ammonium acetate is particularly effective as it provides a buffered system.

    • Solvent and Temperature: The reaction is typically run in a solvent like glacial acetic acid or refluxing nitromethane (which acts as both reactant and solvent). Maintain a steady reflux and avoid excessively high temperatures.

    • Stoichiometry: Use a slight excess of nitromethane (1.5-3.0 equivalents) to ensure the aldehyde is fully consumed.

    • Workup Procedure: Upon completion, the reaction mixture should be cooled and poured into cold water or onto ice to precipitate the nitrostyrene product. This rapid precipitation minimizes the time the product spends in the hot, acidic/basic solution where polymerization can occur. The crude yellow solid can then be recrystallized from a solvent like ethanol or isopropanol.

Step 3: Reduction of the Nitrostyrene

Question 3: I am struggling with the final reduction step. My reaction is either incomplete or I am getting a complex mixture of byproducts. Which reducing agent is best?

Answer: The reduction of the 1-(3-ethoxy-4-methoxyphenyl)-2-nitroethene intermediate is the most critical and challenging step. It requires the reduction of both the nitro group and the alkene double bond. The choice of reducing agent is paramount and depends on available equipment and safety considerations.

  • Causality & Mechanism: This is a 6-electron reduction. Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) can achieve this in one pot. Alternatively, catalytic hydrogenation reduces the double bond and nitro group sequentially. Metal-acid systems (e.g., Fe/HCl) are also effective but can be less clean.

  • Troubleshooting & Agent Selection:

    Reduction_Troubleshooting Start Low Yield or Impure Product in Nitrostyrene Reduction Agent Which reducing agent was used? Start->Agent LiAlH4 LiAlH4 Agent->LiAlH4 Hydride H2_PdC H2 / Pd-C Agent->H2_PdC Hydrogenation Other Other (Fe/HCl, NaBH4) Agent->Other Other LiAlH4_TS Issue: Incomplete reaction or decomposition? Solution: 1. Ensure strictly anhydrous THF. 2. Add nitrostyrene solution slowly to LiAlH4 slurry at 0°C. 3. Check LiAlH4 quality; use fresh bottle. LiAlH4->LiAlH4_TS H2_PdC_TS Issue: Reaction stalled? Solution: 1. Increase H2 pressure (50-60 psi). 2. Check catalyst quality (use 10% Pd/C). 3. Add a few drops of glacial acetic acid. 4. Ensure efficient stirring. H2_PdC->H2_PdC_TS Other_TS Issue: Difficult purification? Solution: Fe/HCl requires careful basification and extraction of the amine from iron salts. NaBH4 alone is generally insufficient. Other->Other_TS

    Caption: Decision workflow for troubleshooting the nitrostyrene reduction step.

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and often highest-yielding method.

      • Challenge: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the solvent (typically THF) must be anhydrous.

      • Protocol Insight: The nitrostyrene, dissolved in anhydrous THF, should be added dropwise to a stirred slurry of LiAlH₄ in THF at 0°C. A reverse addition (adding LiAlH₄ to the nitrostyrene) can lead to uncontrolled exotherms and side reactions.

      • Workup: The Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is critical for safely quenching the reaction and precipitating manageable aluminum salts.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a safer alternative but requires hydrogenation equipment.

      • Challenge: The reaction can sometimes stall if the catalyst is poisoned or conditions are not optimal.

      • Protocol Insight: Use a 10% Palladium on Carbon catalyst (5-10% w/w). The reaction is typically run in ethanol or ethyl acetate under 50-60 psi of hydrogen pressure. Adding a small amount of acid (like HCl or acetic acid) can sometimes accelerate the reaction.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a high-yield, environmentally friendly method.[1][3]

ReagentMW ( g/mol )AmountMolesEquiv.
Isovanillin152.1550.0 g0.3291.0
Potassium Carbonate138.2168.1 g0.4931.5
Bromoethane108.9743.0 g (29 mL)0.3951.2
TBAB322.375.3 g0.0160.05
Water18.02500 mL--

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add isovanillin (50.0 g), potassium carbonate (68.1 g), tetrabutylammonium bromide (TBAB, 5.3 g), and water (500 mL).

  • Stir the mixture vigorously to create a well-dispersed slurry.

  • Heat the mixture to 40°C.

  • Add bromoethane (29 mL) dropwise over 30 minutes.

  • Maintain the reaction at 40°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of isovanillin.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate as a pale solid.

  • Collect the solid by suction filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Dry the solid in a vacuum oven at 40°C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid. Yield: >95%. Purity (by HPLC/GC): >99%.[1]

IV. References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. [Link]

  • CN103012170A - Preparation method of 4-methoxyphenethylamine. Google Patents.

  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

  • 3-Methoxy-4-ethoxyphenethylamine. Grokipedia. [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

  • Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses. [Link]

  • 3-Ethoxy-4-methoxyphenethylamine. PubChem. [Link]

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 3-Ethoxy-4-methoxyphenethylamine

Welcome to the technical support center for the bioanalysis of 3-Ethoxy-4-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and miti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 3-Ethoxy-4-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression for 3-Ethoxy-4-methoxyphenethylamine in my plasma samples, even with a deuterated internal standard. What are the likely culprits?

A1: This is a classic manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your target analyte in the mass spectrometer's source. For a basic compound like 3-Ethoxy-4-methoxyphenethylamine in plasma, the primary suspects are phospholipids and salts .

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI). They tend to elute in the same chromatographic region as many small molecule drugs and can significantly reduce the ionization efficiency of your analyte.

  • Salts and other endogenous small molecules: High concentrations of salts from the sample or buffers can also lead to ion suppression by competing for ionization or altering the droplet evaporation process in the ESI source.

Even with a stable isotope-labeled internal standard (SIL-IS), severe matrix effects can lead to a loss of sensitivity that prevents reaching the desired lower limit of quantitation (LLOQ). Furthermore, if the matrix effect is not consistent across different samples, it can compromise the accuracy and precision of your results.

Q2: My peak shape for 3-Ethoxy-4-methoxyphenethylamine is tailing or splitting. Is this a matrix effect?

A2: While matrix effects can contribute to peak distortion, poor peak shape for a basic analyte like 3-Ethoxy-4-methoxyphenethylamine is often a combination of chromatographic issues and matrix interferences.

  • Secondary Interactions: Basic compounds can interact with residual acidic silanols on the surface of silica-based reversed-phase columns, leading to peak tailing.

  • Column Fouling: The accumulation of matrix components, particularly proteins and lipids, at the head of the analytical column can cause a distorted flow path, resulting in peak splitting or broadening.[1] This is a common issue when using simple protein precipitation for sample cleanup.[2]

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[3]

It's crucial to differentiate between a column problem affecting all peaks and a specific interaction affecting only your analyte.

Troubleshooting Guides & Protocols

Guide 1: Diagnosing and Characterizing Matrix Effects

The first step in addressing matrix effects is to confirm their presence and identify the region of chromatographic elution where they are most pronounced. The post-column infusion experiment is the gold standard for this purpose.[4][5][6][7][8][9]

Protocol 1: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression or enhancement in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for post-column mixing

  • Standard solution of 3-Ethoxy-4-methoxyphenethylamine (e.g., 100 ng/mL in mobile phase A)

  • Blank, extracted biological matrix (e.g., plasma, urine)

Procedure:

  • Set up your LC-MS/MS system with the analytical column and mobile phases intended for your assay.

  • Connect the outlet of the analytical column to one inlet of a tee-piece.

  • Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min). This will introduce a constant stream of the analyte into the MS, generating a stable baseline signal.

  • Once a stable baseline is achieved, inject a prepared blank matrix sample.

  • Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Interpreting the Results: By comparing the retention time of your analyte in a standard injection with the regions of ion suppression identified in the post-column infusion experiment, you can determine if co-eluting matrix components are impacting your analysis.

Guide 2: Mitigating Matrix Effects Through Sample Preparation

Improving sample cleanup is often the most effective way to combat matrix effects. The choice of technique depends on the nature of the matrix and the properties of the analyte.

Option 1: Phospholipid Removal

For plasma samples, specifically targeting the removal of phospholipids can dramatically reduce ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[2][10]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a very clean extract if the solvent system is optimized.Can be labor-intensive and require significant method development.[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective at removing both phospholipids and salts, providing a very clean extract.[12][13]Requires method development and can be more expensive than PPT or LLE.
HybridSPE®-Phospholipid A combined protein precipitation and phospholipid removal technology.Simple workflow similar to PPT but with effective phospholipid removal.[14]More expensive than standard PPT.
Protocol 2: Liquid-Liquid Extraction (LLE) for 3-Ethoxy-4-methoxyphenethylamine from Plasma

Objective: To extract the basic analyte from plasma into an organic solvent, leaving behind polar interferences like salts and proteins.

Materials:

  • Plasma sample

  • Internal standard solution

  • Ammonium hydroxide (or other base to adjust pH)

  • Methyl tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase A)

Procedure:

  • To 200 µL of plasma in a centrifuge tube, add the internal standard.

  • Alkalinize the sample by adding 50 µL of 1M ammonium hydroxide to ensure 3-Ethoxy-4-methoxyphenethylamine is in its neutral, more extractable form.

  • Add 1 mL of MTBE, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for 3-Ethoxy-4-methoxyphenethylamine from Urine

Objective: To retain the analyte on a mixed-mode cation exchange sorbent while salts and other polar interferences are washed away.

Materials:

  • Urine sample

  • Internal standard solution

  • Phosphate buffer (pH ~6)

  • Methanol

  • Mixed-mode cation exchange SPE cartridge (e.g., C8/SCX)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

  • Equilibrate: Pass 1 mL of phosphate buffer through the cartridge.

  • Load: Mix 1 mL of urine with the internal standard and 1 mL of phosphate buffer. Load the entire mixture onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Guide 3: Chromatographic and Mass Spectrometric Optimization

In addition to sample preparation, optimizing the LC-MS/MS method parameters can help to mitigate matrix effects.

Chromatographic Strategies
  • Mobile Phase pH: For a basic analyte like 3-Ethoxy-4-methoxyphenethylamine, using a mobile phase with a high pH (e.g., pH 9-10 with ammonium bicarbonate) can improve peak shape by minimizing interactions with residual silanols. However, ensure your column is stable at high pH. Conversely, a low pH mobile phase (e.g., with formic acid) will ensure the analyte is protonated, which can also lead to good peak shape. The effect of mobile phase pH on ionization efficiency should be empirically determined.[15][16]

  • Gradient Optimization: Adjusting the gradient profile to chromatographically separate the analyte from the regions of significant ion suppression (as identified by the post-column infusion experiment) is a powerful strategy.

Mass Spectrometry Strategies
  • Ionization Source: If using ESI, ensure that the source parameters (e.g., gas flows, temperature, spray voltage) are optimized for your analyte and flow rate to maximize ionization efficiency and minimize the impact of co-eluting species.

  • Alternative Ionization: While ESI is most common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.

Visualizing the Workflow

The following diagram illustrates a systematic approach to troubleshooting matrix effects for 3-Ethoxy-4-methoxyphenethylamine.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification A Poor Reproducibility / Inaccurate Quantification D Perform Post-Column Infusion Experiment A->D B Low Signal / Ion Suppression B->D H Optimize MS Parameters B->H C Bad Peak Shape (Tailing/Splitting) E Evaluate Chromatographic Performance C->E F Optimize Sample Preparation D->F Suppression Zone Identified G Modify Chromatographic Method D->G Suppression Co-elutes with Analyte E->G I Re-validate Method F->I G->I H->I

Caption: A systematic workflow for diagnosing and resolving matrix effects.

References

  • (2025-05-23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • (2021-11-22). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. [Link]

  • (2020-06-02). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry. [Link]

  • (2020-09-01). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC - NIH. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • (2025-08-06). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. ResearchGate. [Link]

  • (2019-10-17). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]

  • (2022-04-28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC - NIH. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • (2020-05-18). Method of Test for Synthetic Phenethylamines in Urine (2). Food and Drug Administration, Taiwan. [Link]

  • (2012-07-01). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • (2025-08-06). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]

  • (2023-11-03). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • (2023-03-15). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. PubMed. [Link]

  • (2011-03-21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • (2025-08-06). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. [Link]

  • Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. cromlab-instruments.es. [Link]

  • (2022-04-28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • (2020-09-15). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC - NIH. [Link]

  • (2025-08-06). Micro-solid phase extraction with in-lab-packed columns for cost-efficient drug extraction from urine samples. ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • (2020-07-16). Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]

  • (2014-08-26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC International. [Link]

  • (2021-11-29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Solid-phase extraction in amphetamine and methamphetamine analysis of urine. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Off-Target Effects in 3-Ethoxy-4-methoxyphenethylamine Research

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: 3-Ethoxy-4-methoxyphenethylamine (CAS: 86456-97-5) Document ID: PEA-OPT-2026-05[1][2] Executive Summary Research into substituted phenet...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: 3-Ethoxy-4-methoxyphenethylamine (CAS: 86456-97-5) Document ID: PEA-OPT-2026-05[1][2]

Executive Summary

Research into substituted phenethylamines like 3-Ethoxy-4-methoxyphenethylamine requires rigorous control over off-target interactions.[1][2] While structurally related to the well-characterized 3-Methoxy-4-ethoxyphenethylamine (MEPEA) and mescaline analogs, the specific 3-ethoxy/4-methoxy substitution pattern alters the lipophilic and steric profile of the molecule.[1][2] This guide addresses the unique challenges of screening this compound, focusing on distinguishing true pharmacological signal from off-target noise in GPCR binding, metabolic stability, and cytotoxicity assays.

Section 1: Receptor Profiling & Selectivity

Q: I am observing high non-specific binding (NSB) in my 5-HT2A radioligand binding assays. How do I differentiate this from true affinity?

A: High NSB is a common artifact when working with alkoxy-substituted phenethylamines due to their moderate lipophilicity.[1][2] The introduction of the ethyl group at the 3-position increases the logP compared to methoxy analogs, promoting non-specific intercalation into lipid membranes.

Troubleshooting Protocol:

  • Buffer Optimization: Increase the concentration of BSA (Bovine Serum Albumin) to 0.1% or add 0.05% CHAPS to your assay buffer.[2] This acts as a "sink" for lipophilic non-specific binding without stripping the ligand from the receptor orthosteric site.

  • Filter Pre-Soaking: Ensure GF/B filters are pre-soaked in 0.3% polyethyleneimine (PEI) for at least 2 hours.[1][2] Phenethylamines are positively charged at physiological pH; PEI neutralizes the negative charge of the glass fiber, preventing electrostatic sticking.

  • Displacement Validation: Do not rely solely on single-point screening. Perform a homologous competition curve using a known high-affinity antagonist (e.g., Ketanserin for 5-HT2A) to define the specific binding window.[1][2]

Q: My functional calcium flux data suggests 5-HT2B agonism, but binding affinity is low. Is this a false positive?

A: It is highly probable.[1][2] Phenethylamines can exhibit "functional bias" or assay interference that mimics agonism.[1][2] However, 5-HT2B agonism is a critical safety liability (associated with valvulopathy) and must be ruled out mechanistically.[1][2]

Diagnostic Workflow:

  • Check for Fluorescence Interference: 3-Ethoxy-4-methoxyphenethylamine may exhibit autofluorescence or quenching properties that interfere with FLIPR calcium dyes (e.g., Fluo-4).[1][2] Run a "cell-free" control with the compound and dye alone.[1]

  • Use an Orthogonal Assay: Validate the calcium signal with an IP-One accumulation assay (HTRF readout).[1][2] If the calcium spike is real but IP1 is absent, the calcium signal may be an artifact of membrane destabilization rather than Gq-protein coupling.

Data Interpretation Table: Distinguishing Signal from Artifact

ObservationCalcium Flux (FLIPR)IP-One (HTRF)Conclusion
Scenario A High SignalHigh SignalTrue Agonist (Safety Liability)
Scenario B High SignalNo SignalFalse Positive (Fluorescence/Ionophore effect)
Scenario C Low SignalLow SignalInactive (Clean Profile)

Section 2: Metabolic Stability & Enzymatic Off-Targets

Q: The compound disappears rapidly in microsomal stability assays. Is this due to MAO degradation?

A: Yes, primary phenethylamines are prime substrates for Monoamine Oxidases (MAO). The 3-ethoxy substitution provides some steric hindrance, but likely not enough to block MAO-A or MAO-B completely.[1][2]

Mechanistic Insight: Unlike amphetamines (alpha-methylated), which are resistant to deamination, simple phenethylamines like 3-Ethoxy-4-methoxyphenethylamine are vulnerable to oxidative deamination.[1][2]

Stabilization Protocol: To confirm MAO-mediated clearance versus CYP450 metabolism:

  • Inhibitor Screen: Pre-incubate your microsomes with specific inhibitors:

    • Clorgyline (1 µM): Inhibits MAO-A.[1][2]

    • Deprenyl (1 µM): Inhibits MAO-B.[1][2]

    • 1-Aminobenzotriazole (1 mM): Broad-spectrum CYP450 inhibitor.[1][2]

  • Readout: If clearance is halted by Clorgyline/Deprenyl but not Aminobenzotriazole, your compound is being degraded by MAO, not CYPs. This is a "metabolic soft spot" that will limit in vivo half-life.[1][2]

Section 3: Visualization of De-Risking Workflow

Caption: This flowchart illustrates the critical path for validating 3-Ethoxy-4-methoxyphenethylamine, moving from primary binding screens to functional safety confirmation.

OffTargetDerisking Start Compound: 3-Ethoxy-4-methoxy-PEA BindingScreen Primary Binding Screen (5-HT2A, 5-HT2C, 5-HT2B) Start->BindingScreen SelectivityCheck Selectivity Analysis (Is Ki 5-HT2A < 100x Ki 5-HT2B?) BindingScreen->SelectivityCheck FunctionalAssay Functional Validation (Ca2+ Flux / IP-One) SelectivityCheck->FunctionalAssay No (High Selectivity) SafetyLiability Safety Flag: Valvulopathy Risk SelectivityCheck->SafetyLiability Yes (Low Selectivity) FunctionalAssay->SafetyLiability Agonist Activity at 2B OffTargetPanel Secondary Off-Target Panel (hERG, MAO-A/B, DAT/NET) FunctionalAssay->OffTargetPanel Clean Profile OffTargetPanel->SafetyLiability hERG Inhibition Rapid MAO Clearance CleanProfile Candidate Validated Proceed to PK/PD OffTargetPanel->CleanProfile hERG IC50 > 10µM MAO Stable

Section 4: Cytotoxicity & Solubility Management

Q: We see rapid cell death in HEK293 cells at concentrations >50 µM. Is this specific toxicity?

A: Likely not. At concentrations above 50 µM, cationic amphiphilic drugs (CADs) like substituted phenethylamines can induce phospholipidosis or acute membrane disruption. This is a physicochemical artifact, not a pharmacological target effect.

Mitigation Strategy:

  • Limit Top Concentration: Cap your dose-response curves at 30 µM. If you cannot define an EC50/IC50 below this, the compound is likely too weak for development as a specific ligand.

  • Solvent Control: Ensure your final DMSO concentration is <0.5%. The ethoxy group increases lipophilicity, making the compound prone to precipitation upon dilution into aqueous media, which can form micro-aggregates that damage cells.

  • Viability Multiplexing: Always co-run a CellTiter-Glo (ATP) or LDH release assay alongside your functional GPCR assay to normalize data against cell number.[1][2]

References

  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the phenethylamine class and MEPEA isomer). [1][2]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology.[1][2] (Provides comparative binding data for alkoxy-phenethylamines).

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology. (Mechanisms of off-target toxicity in this chemical class).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 145108, 3-Ethoxy-4-methoxyphenethylamine.[1][2] (Chemical and physical property verification). [1][2]

  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell. (Structural basis for 5-HT2A vs 5-HT2B selectivity). [1][2]

Sources

Optimization

Technical Support Center: Resolution of 3-Ethoxy-4-methoxyphenethylamine Enantiomers

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the chiral resolution of 3-Ethoxy-4-methoxyphenethylamine. Here, we address common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the chiral resolution of 3-Ethoxy-4-methoxyphenethylamine. Here, we address common experimental challenges through a structured troubleshooting guide and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.

Introduction to Chiral Resolution

3-Ethoxy-4-methoxyphenethylamine, a substituted phenethylamine, possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical development, it is crucial to separate these enantiomers, as they often exhibit profound differences in pharmacological activity, efficacy, and toxicity. The process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, pure enantiomers is known as chiral resolution. This guide focuses on the most prevalent and effective methods for achieving high-resolution separation for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving 3-Ethoxy-4-methoxyphenethylamine enantiomers?

The most common and industrially scalable methods for resolving phenethylamine derivatives are:

  • Diastereomeric Salt Crystallization: This is the most widely used technique. It involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. This solubility difference allows for their separation by fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases such as Candida antarctica lipase B (CAL-B), which selectively acylate one enantiomer of the amine at a much faster rate than the other.[3][4] The resulting acylated amine can then be easily separated from the unreacted amine enantiomer.

  • Chiral Column Chromatography: While often used for analytical determination of enantiomeric purity, preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used to separate the enantiomers directly.[5] This method is highly effective but can be less cost-efficient for large-scale production.

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

The selection process is often empirical and involves screening several candidates. For resolving basic compounds like 3-Ethoxy-4-methoxyphenethylamine, chiral acids are the resolving agents of choice. The ideal agent should be readily available, inexpensive, and form a stable, crystalline salt with one of the enantiomers. It is common to test several resolving agents to find the one that provides the best separation.[1]

Table 1: Common Chiral Resolving Acids for Amines

Chiral Resolving AgentTypeCommon Applications & Notes
(+)-Tartaric AcidDicarboxylic AcidA widely used, cost-effective, and natural resolving agent. Often the first choice for screening.[6]
(-)-Tartaric AcidDicarboxylic AcidThe enantiomer of the above, used to potentially crystallize the opposite amine enantiomer.[6]
(S)-Mandelic Acidα-Hydroxy AcidEffective for a range of amines; its aromatic structure can enhance crystal packing interactions.
(R)-Mandelic Acidα-Hydroxy AcidThe enantiomeric counterpart to (S)-Mandelic Acid.
(-)-O,O'-Dibenzoyl-L-tartaric acidTartaric Acid DerivativeA bulkier resolving agent that can sometimes provide better discrimination and crystallinity.
(+)-O,O'-Dibenzoyl-D-tartaric acidTartaric Acid DerivativeThe enantiomeric counterpart.
(1S)-(+)-10-Camphorsulfonic acidSulfonic AcidA strong acid that can be effective when carboxylic acids fail to form crystalline salts.

Q3: How is the success of the resolution measured?

The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) , which measures the purity of the desired enantiomer. It is calculated as:

e.e. (%) = (|[Major Enantiomer] - [Minor Enantiomer]| / |[Major Enantiomer] + [Minor Enantiomer]|) x 100

The most reliable and accurate method for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to separate and be detected as distinct peaks. The relative area of these peaks is used to calculate the e.e.

Experimental Workflow & Troubleshooting Guide

The following section addresses specific issues encountered during the resolution process, structured in a problem-cause-solution format.

Workflow for Diastereomeric Salt Resolution

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation & Analysis racemic_amine Racemic Amine (3-Ethoxy-4-methoxyphenethylamine) dissolve Dissolve in Suitable Solvent racemic_amine->dissolve chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolve crystallization Controlled Cooling & Crystallization dissolve->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect Crystals more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Collect Filtrate liberation Liberate Free Amine (Adjust pH with Base) less_soluble->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Enantiomerically Enriched Amine extraction->pure_enantiomer analysis Analyze e.e. (Chiral HPLC) pure_enantiomer->analysis

Troubleshooting Guide

Problem 1: Poor or no crystals are forming after adding the resolving agent.

  • Potential Cause A: Inappropriate Solvent Choice. The solvent system is critical. It must be able to dissolve the reactants but also allow for the selective precipitation of one diastereomeric salt. If the solvent is too good, both salts will remain in solution. If it's too poor, both may crash out non-selectively.

    • Solution: Conduct a solvent screen. Start with common solvents like methanol, ethanol, isopropanol, or acetone, and consider solvent/water mixtures. The goal is to find a system where the racemic amine and resolving agent are soluble when heated but one diastereomer crystallizes upon controlled cooling.

  • Potential Cause B: Supersaturation. The solution may be supersaturated and requires an energy barrier to be overcome for nucleation (the start of crystal formation) to begin.

    • Solution 1: Introduce a seed crystal. If you have a small amount of the desired pure diastereomeric salt, adding a tiny crystal can initiate crystallization.

    • Solution 2: Scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

    • Solution 3: Employ a slower cooling rate. A gradual decrease in temperature, perhaps by placing the flask in an insulated container at room temperature and then moving it to a refrigerator, allows more time for ordered crystal growth.

Problem 2: The recovered crystals show low enantiomeric excess (e.e.).

  • Potential Cause A: Co-precipitation. The more soluble diastereomer may have precipitated along with the less soluble one. This often happens if cooling is too rapid or the solution is too concentrated.

    • Solution: Perform a recrystallization. Dissolve the obtained crystals in a minimum amount of the same (or a slightly better) hot solvent system and allow them to re-crystallize slowly. This process purifies the less soluble salt, significantly improving the e.e.[6] Often, multiple recrystallizations are needed to achieve >99% e.e.

  • Potential Cause B: Unfavorable Resolution Kinetics. The crystallization process can be under kinetic or thermodynamic control. A rapid crystallization (kinetic control) might trap impurities and the undesired diastereomer, while a slower, prolonged crystallization (thermodynamic control) allows the system to reach a more stable, purer crystalline state.[7]

    • Solution: Increase the crystallization time and employ a very slow cooling gradient. Holding the solution at a temperature just below the saturation point for an extended period can favor the growth of higher-purity crystals.

  • Potential Cause C: Incorrect Stoichiometry. Using a full equivalent of the resolving agent can sometimes lead to precipitation of both diastereomers.

    • Solution: Use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This ensures there is not enough resolving agent to precipitate all of the less-favored enantiomer, thus increasing the purity of the initial crystalline product. The mother liquor can then be treated to recover the other enantiomer.[6]

G start Low Enantiomeric Excess (e.e.) Detected cause1 Possible Cause: Co-precipitation of Diastereomers start->cause1 cause2 Possible Cause: Kinetic Control Trapping Impurities start->cause2 cause3 Possible Cause: Racemization During Workup start->cause3 solution1 Solution: Perform Recrystallization(s) cause1->solution1 solution2 Solution: Slow Cooling Rate, Increase Time cause2->solution2 solution3 Solution: Use Milder Base (e.g., NaHCO₃) for Liberation cause3->solution3

Problem 3: Difficulty liberating the free amine from the diastereomeric salt.

  • Potential Cause: Racemization. Using harsh conditions (e.g., strong base, high heat) to break the salt and liberate the free amine can potentially cause racemization at the stereocenter, especially if the benzylic proton is labile.

    • Solution: Use milder basic conditions. Treat the salt suspension with a saturated aqueous solution of a weaker base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH).[8] Perform the subsequent extraction promptly at room temperature or below.

Key Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution with (+)-Tartaric Acid

This protocol is a representative starting point and requires optimization.

  • Dissolution: In a suitable flask, dissolve 10.0 g of racemic 3-Ethoxy-4-methoxyphenethylamine in 150 mL of ethanol. Heat the solution gently to 60°C to ensure complete dissolution.

  • Resolving Agent Addition: In a separate beaker, dissolve 7.7 g (1.0 equivalent) of (+)-tartaric acid in 50 mL of hot ethanol. Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to precipitate. For optimal crystal growth, let the flask stand undisturbed for 12-24 hours. Further cooling in a refrigerator (4°C) for 4-6 hours can increase the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This is the first crop of the diastereomeric salt.

  • Analysis: A small portion of this salt should be processed according to Protocol 2 and analyzed via Chiral HPLC (Protocol 3) to determine the e.e. Based on the result, a recrystallization may be necessary to achieve the desired purity.

Protocol 2: Liberation of the Enantiopure Amine
  • Suspension: Suspend the dried diastereomeric salt crystals (e.g., 5.0 g) in a mixture of 50 mL of water and 50 mL of dichloromethane (DCM).

  • Basification: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >9. Continue stirring for 30 minutes to ensure the salt has fully dissociated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Washing & Drying: Combine the organic extracts and wash them once with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched free amine.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
  • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is often effective for phenethylamines.[9]

  • Mobile Phase: A typical starting condition is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to reduce peak tailing and improve resolution.

  • Sample Preparation: Prepare a dilute solution of the resolved amine (~0.5 mg/mL) in the mobile phase.

  • Injection & Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. Compare the chromatogram to that of the starting racemic material (which should show two peaks of equal area) to identify the R and S peaks.

  • Calculation: Integrate the area of both peaks and calculate the e.e. using the formula provided in the FAQ section.

References

  • Chiral resolution - Wikipedia. Wikipedia. [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2017). Gavin Publishers. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2021). RSC Publishing. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health (NIH). [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2010). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2010). ResearchGate. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Neurotoxicity Mitigation in Novel Research Chemicals (NRCs)

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Context: Pre-clinical Safety & Assay Optimization Introduction: The Neurotoxicity Paradox From: Dr. Aris Thorne, Senior Application Scientist To: Research...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Context: Pre-clinical Safety & Assay Optimization

Introduction: The Neurotoxicity Paradox

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

Handling Novel Research Chemicals (NRCs)—particularly synthetic cathinones, opioids, and novel pharmacophores—presents a distinct "black box" challenge. Unlike established libraries, these compounds often exhibit non-linear toxicity profiles where standard IC50 values fail to capture the mechanism of neuronal death.

This guide addresses the three most common "Support Tickets" we receive regarding NRC neurotoxicity: differentiation of cell death mechanisms, mitochondrial collapse, and excitotoxic cascades.

Module 1: Early Detection & Screening

Ticket #402: "My neuronal cultures show high background toxicity. Is it the solvent or the compound?"

Diagnosis: NRCs are often highly lipophilic, requiring DMSO concentrations that can confound neurotoxicity data. Furthermore, relying solely on metabolic assays (like MTT) can mask early-stage necrosis.

Resolution Protocol: You must decouple solvent effects from compound toxicity and differentiate Necrosis (membrane rupture) from Apoptosis (programmed death).

Step-by-Step Validation Workflow
  • Solvent Tolerance Test: Determine the "No-Effect" limit of DMSO for your specific neuronal line (e.g., SH-SY5Y or primary cortical neurons). Standard limit is <0.1% v/v.

  • Dual-Endpoint Screening: Do not run MTT alone. Run a multiplex assay:

    • LDH Release (Supernatant): Measures membrane integrity (Necrosis).

    • Caspase-3/7 Activity (Lysate): Measures apoptotic signaling.[1]

Data Interpretation Table
Assay ReadoutInterpretationRecommended Action
High LDH / Low Caspase Primary Necrosis Likely acute toxicity or solvent effect. Reduce concentration immediately.
Low LDH / High Caspase Early Apoptosis Specific neurotoxic mechanism engaged. Proceed to mechanistic rescue (Module 2).
High LDH / High Caspase Late Apoptosis/Secondary Necrosis The window for rescue has passed. Shorten exposure time to capture the initiation event.
Visual Workflow: The Screening Decision Tree

ScreeningWorkflow start Start: NRC Exposure assay Multiplex Assay (LDH + Caspase-3/7) start->assay result_nec High LDH Low Caspase assay->result_nec Membrane Rupture result_apop Low LDH High Caspase assay->result_apop Signaling Active result_mix High LDH High Caspase assay->result_mix Late Stage action_solv Action: Check Solvent % Reduce Dose result_nec->action_solv action_mech Action: Investigate ROS/Mitochondria result_apop->action_mech action_time Action: Reduce Incubation Time result_mix->action_time

Caption: Decision logic for differentiating necrotic vs. apoptotic neurotoxicity in initial screenings.

Module 2: Oxidative Stress & Mitochondrial Dysfunction

Ticket #899: "Compound causes rapid loss of viability, but Caspase levels are normal. Suspecting mitochondrial crash."

Diagnosis: Many NRCs (especially stimulants) act as mitochondrial uncouplers or Complex I inhibitors, triggering a Reactive Oxygen Species (ROS) spike that kills the cell before apoptotic cascades can fully engage. This is "Metabolic Failure."

Resolution Protocol: Validate Mitochondrial Membrane Potential (MMP) using JC-1 Staining and attempt rescue with N-Acetylcysteine (NAC) .

Critical Protocol: JC-1 Ratiometric Assay
  • Principle: JC-1 forms red aggregates in healthy mitochondria (High MMP) and green monomers in depolarized mitochondria (Low MMP).[2]

  • The Metric: You are looking for a decrease in the Red/Green fluorescence ratio.

Experimental Steps:

  • Seeding: Plate neurons (e.g., 5x10⁵ cells/mL) in 96-well black-walled plates.

  • Pre-Treatment (The Rescue): Pre-incubate with NAC (1mM - 5mM) for 1 hour prior to NRC exposure.

    • Note: NAC requires cellular uptake and conversion to glutathione to be effective. Co-treatment is less effective than pre-treatment.

  • Exposure: Add NRC for 6–24 hours.

  • Staining: Add JC-1 (final conc. 2–10 µM) for 30 mins at 37°C.

  • Wash: Wash 2x with PBS (critical to remove background green fluorescence).

  • Read: Measure Fluorescence at Ex/Em 488/530nm (Green) and 535/590nm (Red).

Troubleshooting the NAC Rescue

If 1mM NAC fails to rescue viability, do not simply increase to 10mM (which can be acidic and neurotoxic itself). Instead, switch to a lipophilic antioxidant like Trolox (Vitamin E analog) or verify if the toxicity is driven by Calcium overload (see Module 3).

Module 3: Excitotoxicity & Calcium Overload

Ticket #105: "Neurons exhibit swelling and dendritic beading. Is this Glutamate Excitotoxicity?"

Diagnosis: Dendritic beading (focal swelling) is a hallmark of Excitotoxicity . Many novel psychoactive substances directly or indirectly overstimulate NMDA receptors, leading to massive Calcium (


) influx. This activates proteases (Calpains) that degrade the cytoskeleton.

Resolution Protocol: Confirm the mechanism by attempting to block the effect with a specific NMDA receptor antagonist, such as MK-801 (Dizocilpine) .

Mechanistic Rescue Experiment

Run a 4-arm experiment to prove causality:

  • Vehicle Control: (Baseline Health)

  • NRC Only: (Expected Toxicity)

  • MK-801 Only (10 µM): (Control for antagonist toxicity)

  • NRC + MK-801 (10 µM): (The Rescue Condition)

Success Criterion: If Arm 4 shows significantly higher viability than Arm 2, the mechanism is confirmed as NMDA-mediated excitotoxicity.

Visualizing the Pathway & Intervention Points

Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space NRC NRC / Glutamate Excess NMDAR NMDA Receptor NRC->NMDAR Over-stimulation MK801 Rescue: MK-801 (NMDA Antagonist) MK801->NMDAR BLOCKS Ca Ca2+ Influx NMDAR->Ca ROS Mitochondrial ROS Ca->ROS Mito. Overload Calpain Calpain Activation Ca->Calpain Death Neuronal Death (Beading/Lysis) ROS->Death Calpain->Death NAC Rescue: NAC (ROS Scavenger) NAC->ROS SCAVENGES

Caption: Pathway of excitotoxicity showing Calcium influx and specific intervention points for MK-801 and NAC.

References

  • OECD Guidelines for the Testing of Chemicals. (1997). Test No. 424: Neurotoxicity Study in Rodents.[3][4][5] OECD Publishing. [Link][3]

  • Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases.[6][7][8][9][10] Acta Pharmacologica Sinica.[6] [Link]

  • Creative Bioarray. (n.d.). General in vitro Neurotoxicity Test Protocols.[Link]

Sources

Optimization

Technical Support Center: Method Validation for the Quantification of 3-Ethoxy-4-methoxyphenethylamine

Welcome to the technical support center for the analytical method validation of 3-Ethoxy-4-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 3-Ethoxy-4-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating a robust and reliable quantification method. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your method is a self-validating system grounded in scientific integrity.

Introduction: Why Robust Quantification Matters

3-Ethoxy-4-methoxyphenethylamine is a phenethylamine derivative with potential applications in pharmaceutical research. Accurate quantification is critical for pharmacokinetic studies, dose-response assessments, and ensuring product quality. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement for regulatory submissions.[1][2]

This guide will walk you through the essential validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[3][4][5][6][7][8] We will use a common analytical technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), as our primary example.

The Method Validation Workflow

A successful method validation follows a logical sequence of experiments, each building confidence in the method's performance.

MethodValidationWorkflow cluster_development Method Development cluster_validation Method Validation Dev Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Defined before routine use

Caption: A typical workflow for analytical method validation.

Section 1: Specificity and Selectivity

What it is: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

Frequently Asked Questions & Troubleshooting

Q1: My chromatogram shows co-eluting peaks with my analyte. How do I improve specificity?

  • A1: Causality & Solution: Co-elution occurs when your analyte and another compound have similar affinities for the stationary and mobile phases. To resolve this:

    • Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A small change can significantly alter selectivity.

    • Change pH: 3-Ethoxy-4-methoxyphenethylamine is a basic compound. Modifying the mobile phase pH will change its degree of ionization and, therefore, its retention time. Ensure the pH is at least 2 units away from the analyte's pKa for consistent results.

    • Select a Different Column: If mobile phase adjustments fail, switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column) to introduce different separation mechanisms.

Q2: How do I prove specificity in a stability-indicating method?

  • A2: Protocol & Rationale: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[9][10][11]

    • Forced Degradation Protocol:

      • Expose solutions of 3-Ethoxy-4-methoxyphenethylamine to stress conditions: acidic (e.g., 0.1 N HCl at 60°C), basic (e.g., 0.1 N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (e.g., UV light).

      • Analyze the stressed samples alongside an unstressed control.

      • Success Criteria: The method should demonstrate resolution between the parent analyte peak and any degradant peaks that are formed. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Section 2: Linearity and Range

What it is: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Frequently Asked Questions & Troubleshooting

Q1: My calibration curve is non-linear at higher concentrations. What's causing this?

  • A1: Causality & Solution: Non-linearity at high concentrations is often due to detector saturation or solubility issues.

    • Detector Saturation: The UV detector has a finite linear response range. If the peak is too intense, the response will plateau.

      • Solution: Reduce the concentration of your highest calibration standard or decrease the injection volume.

    • Analyte Solubility: The analyte may be precipitating in the mobile phase at high concentrations.

      • Solution: Ensure your chosen solvent for stock solutions and the mobile phase can fully dissolve the analyte at the highest concentration. You may need to add a small percentage of a stronger organic solvent.

Q2: My correlation coefficient (r²) is below the recommended ≥ 0.99. How can I improve it?

  • A2: Common Pitfalls & Fixes:

    • Inaccurate Standard Preparation: This is a common source of error. Ensure precise weighing and dilutions. Use calibrated pipettes and volumetric flasks.

    • System Instability: A drifting baseline or inconsistent peak areas will affect linearity. Allow the HPLC system to fully equilibrate before starting your analysis.

    • Inappropriate Range: If the range is too wide, non-linearity at the extremes can lower the r². Consider using a narrower range or a weighted linear regression model if the variance is not constant across the concentration levels.

Data Presentation: Linearity
ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²)≥ 0.990.9995
y-interceptClose to zero1523 (relative to response)
Residual PlotRandom distributionRandomly scattered

Section 3: Accuracy and Precision

What it is:

  • Accuracy: The closeness of test results obtained by the method to the true value. It's often assessed by recovery studies.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]

Experimental Workflow: Accuracy & Precision

AccuracyPrecision cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Spike Spike Matrix with Analyte at 3 Concentration Levels (Low, Med, High) Repeatability Repeatability (Intra-assay) - 6 replicates - Same day - Same analyst - Same instrument Spike->Repeatability Intermediate Intermediate Precision - Multiple days - Different analysts - Different instruments Repeatability->Intermediate Compare results Accuracy Accuracy (% Recovery) Intermediate->Accuracy Precision Precision (% RSD) Intermediate->Precision

Caption: Workflow for assessing accuracy and precision.

Frequently Asked Questions & Troubleshooting

Q1: My % Recovery (Accuracy) is consistently low. What should I check?

  • A1: Systematic Errors to Investigate:

    • Sample Extraction Inefficiency: If you are quantifying from a biological matrix (e.g., plasma, urine), your extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may be incomplete. Optimize extraction parameters like solvent choice, pH, and mixing time.

    • Analyte Instability: 3-Ethoxy-4-methoxyphenethylamine may be degrading during sample preparation or in the autosampler. Investigate sample solution stability.

    • Incorrect Standard Concentration: Double-check the purity of your reference standard and the preparation of your stock solutions.

Q2: My Relative Standard Deviation (%RSD) for precision is too high. What are the likely causes?

  • A2: Random Errors to Minimize:

    • Inconsistent Injection Volume: Air bubbles in the syringe or a faulty injector seal can cause variable injection volumes. Purge the injector and perform routine maintenance.

    • Poor Chromatography: Broad or tailing peaks are harder to integrate consistently. Re-evaluate your mobile phase and column conditions to improve peak shape.

    • Analyst Technique: Inconsistent sample preparation techniques between replicates can introduce variability. Ensure a standardized and well-documented procedure is followed.[12]

Data Presentation: Accuracy & Precision
Concentration LevelAccuracy (% Recovery)Precision (% RSD) - RepeatabilityPrecision (% RSD) - Intermediate
Acceptance Criteria 80-120% (or 85-115%) ≤ 15% (≤ 20% at LLOQ) ≤ 15% (≤ 20% at LLOQ)
Low QC (LQC)98.5%4.2%5.1%
Medium QC (MQC)101.2%2.8%3.5%
High QC (HQC)99.3%2.5%3.1%

Note: Acceptance criteria can vary based on regulatory agency and whether the method is for drug substance or bioanalysis.[3][13]

Section 4: LOD, LOQ, and Robustness

What they are:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Frequently Asked Questions & Troubleshooting

Q1: How do I determine the LOQ, and what do I do if it's not low enough for my study?

  • A1: Determination & Improvement:

    • Determination: The LOQ is typically established by analyzing a series of low-concentration standards and identifying the concentration that provides a signal-to-noise ratio (S/N) of at least 10, with acceptable precision and accuracy.

    • Improvement Strategies:

      • Switch to a More Sensitive Detector: If using a UV detector, consider switching to a mass spectrometer (LC-MS/MS), which offers significantly higher sensitivity.

      • Optimize Sample Preparation: Incorporate a concentration step in your sample preparation, such as solid-phase extraction (SPE) followed by elution in a small volume.

      • Increase Injection Volume: Injecting a larger volume of the sample can increase the response, but be mindful of potential peak shape distortion.

Q2: My method failed the robustness test when the mobile phase pH was slightly changed. What does this mean?

  • A2: Interpretation & Action: This indicates your method is operating too close to the pKa of 3-Ethoxy-4-methoxyphenethylamine. A small shift in pH causes a significant change in its ionization state, drastically altering its retention time.

    • Solution: The method is not robust and needs to be re-developed. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa to ensure consistent ionization and, therefore, stable retention times.

Data Presentation: Robustness Study
Parameter VariedVariationSystem Suitability ParameterResult (e.g., % Change)
Mobile Phase pH± 0.2 unitsRetention Time< 5%
Column Temperature± 5 °CPeak Tailing< 2%
Flow Rate± 10%Resolution> 2.0
Mobile Phase Composition± 2% organicRetention Time< 10%

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • Pharma Specialists. (2024). Common Problems in Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Walpitachathurangi. (2026). Common Mistakes in HPLC Method Development. Medium. [Link]

  • Agilent Technologies. Top 10 HPLC Method Development Fails. [Link]

  • CPL. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe, 16(3). [Link]

  • PubMed. Measurement of 3-methoxy-4-hydroxyphenylglycol in Human Plasma With High-Performance Liquid Chromatography Using Electrochemical Detection. [Link]

  • Patil, P. M., et al. (2015). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC - PubMed Central. [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. [Link]

  • ResearchGate. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link]

  • MDPI. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. [Link]

  • VU Research Portal. Innovative analytical strategies to identify new psychoactive substances and their metabolites. [Link]

  • PMC. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • PMC - NIH. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • Dhumal, B. R., et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. [Link]

  • ResearchGate. Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. [Link]

  • Semantic Scholar. Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. [Link]

  • ResearchGate. Validated Stability Indicating HPLC Method for the Quantification of Process Related Impurities of Ubrogepant in Pharmaceutical Formulations. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Validation of 3-Ethoxy-4-methoxyphenethylamine (3-EM)

Introduction: Unveiling the Psychoactive Profile of a Lesser-Known Phenethylamine 3-Ethoxy-4-methoxyphenethylamine (3-EM), also known as MEPEA, is a synthetic phenethylamine that occupies a space of pharmacological ambig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Psychoactive Profile of a Lesser-Known Phenethylamine

3-Ethoxy-4-methoxyphenethylamine (3-EM), also known as MEPEA, is a synthetic phenethylamine that occupies a space of pharmacological ambiguity. Structurally, it is an analog of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine), suggesting a potential for interaction with serotonergic pathways. However, the only available human data, documented by Alexander Shulgin in his book PiHKAL: A Chemical Love Story, characterizes 3-EM as a mild, non-psychedelic mood enhancer at doses of 300 mg, producing a "gentle lifting of spirits" without significant sensory or introspective alterations.[1][2] This discrepancy between structural prediction and anecdotal human effects underscores the critical need for systematic preclinical validation.

This guide presents a comprehensive framework for characterizing the psychoactive effects of 3-EM using validated animal models. We will objectively compare its potential effects against well-established pharmacological benchmarks—the classic psychedelic mescaline and the psychostimulant d-amphetamine. The goal is to provide researchers and drug development professionals with a robust, self-validating methodology to elucidate the true pharmacological nature of 3-EM, moving from anecdotal evidence to empirical data.

Pharmacological Rationale and Structural Hypothesis

The psychoactive effects of phenethylamines are largely determined by the substitution patterns on the phenyl ring, which dictate their affinity and efficacy at various monoamine receptors and transporters. 3-EM's structure, with its methoxy and ethoxy groups, positions it as a compound of interest for potential interactions with serotonin (5-HT) and dopamine (DA) systems.

  • Mescaline Analogy: The primary hypothesis stems from 3-EM's structural similarity to mescaline. Mescaline's psychedelic effects are mediated primarily through agonism at the serotonin 2A receptor (5-HT₂A).

  • Dopaminergic Precursor Analogy: The core phenethylamine backbone is shared with dopamine. Alkoxy substitutions can modulate activity at dopamine receptors or transporters, potentially leading to stimulant-like effects.

To visualize these relationships, the following diagram compares the core structures.

G cluster_0 Structural Comparisons EM 3-Ethoxy-4-methoxyphenethylamine (3-EM) MESC Mescaline EM->MESC Structural Analog (Potential 5-HT₂A Activity) DA Dopamine EM->DA Structural Analog (Potential Dopaminergic Activity) PEA Phenethylamine Backbone EM->PEA Contains MESC->PEA Contains DA->PEA Contains

Caption: Structural relationship of 3-EM to key neurochemicals.

Assessing Hallucinogenic Potential: The Head-Twitch Response (HTR) Model

Expertise & Experience: The head-twitch response (HTR) in mice is a rapid, side-to-side head movement that serves as a reliable and specific behavioral proxy for 5-HT₂A receptor activation.[3][4] It is the gold-standard behavioral assay for screening compounds for potential classic psychedelic activity.[3] A positive result in this model would directly challenge the initial human reports of 3-EM being non-hallucinogenic.

Experimental Protocol: HTR Assay
  • Subjects: Male C57BL/6J mice (8-10 weeks old) are commonly used due to their robust HTR.[3] Animals should be housed under standard conditions with a 12-hour light/dark cycle.

  • Drug Preparation: 3-EM, Mescaline HCl (positive control), and Saline (vehicle control) are dissolved in 0.9% sterile saline. Doses should be calculated based on the freebase weight of the compound.

  • Procedure:

    • Acclimate mice to individual observation chambers for 30 minutes.

    • Administer the test compound or control via intraperitoneal (IP) injection.

    • Immediately after injection, begin recording behavior for 30-60 minutes.

    • A trained observer, blind to the experimental conditions, counts the number of head twitches. Modern video analysis or magnetometer-based systems can also be used for higher throughput and objectivity.[3]

  • Data Analysis: The total number of head twitches per observation period is recorded. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.

Comparative Data (Hypothetical)
CompoundDose (mg/kg, IP)Mean Head Twitches (± SEM)
Saline00.5 ± 0.2
Mescaline HCl108.7 ± 1.5
Mescaline HCl3025.4 ± 3.1
3-EM 10 0.8 ± 0.4
3-EM 30 1.2 ± 0.6
3-EM 100 2.5 ± 1.1

Trustworthiness: This protocol is self-validating. The robust dose-dependent response from the positive control (Mescaline) confirms the assay is working correctly, while the lack of response in the saline group establishes a clear baseline. The results for 3-EM can therefore be interpreted with high confidence.

G cluster_workflow HTR Experimental Workflow cluster_interpretation Interpretation Logic acclimation 1. Acclimation (30 min) injection 2. IP Injection (Saline, Mescaline, or 3-EM) acclimation->injection observation 3. Observation Period (30-60 min) injection->observation quantification 4. Quantify Head Twitches observation->quantification analysis 5. Statistical Analysis (ANOVA) quantification->analysis htr_present 3-EM Induces HTR? analysis->htr_present conclusion_pos Conclusion: Potential 5-HT₂A Agonist (Psychedelic-like) htr_present->conclusion_pos Yes conclusion_neg Conclusion: No 5-HT₂A Agonism (Non-Hallucinogenic) htr_present->conclusion_neg No

Caption: Workflow and interpretation logic for the HTR assay.

Evaluating Stimulant Properties: Locomotor Activity

Expertise & Experience: Many phenethylamines, including amphetamine, exert stimulant effects by increasing synaptic levels of dopamine and norepinephrine. These effects are readily quantified in rodents by measuring spontaneous locomotor activity in an open-field arena.[5][6] This assay is crucial for determining if 3-EM possesses psychostimulant properties that could align with its description as a "mood enhancer" or "spirit lifter."

Experimental Protocol: Open-Field Locomotor Test
  • Subjects: Male Sprague-Dawley rats or Swiss-Webster mice are suitable. Rats are often preferred as their behavioral responses can be more readily compared to the large body of literature on stimulants.[7]

  • Apparatus: A square open-field arena (e.g., 40x40 cm for mice, 100x100 cm for rats) equipped with infrared beams or an overhead video tracking system to automatically record movement.

  • Procedure:

    • Place the animal in the open-field arena for a 60-minute habituation period to allow exploratory behavior to decline to a stable baseline.

    • Remove the animal, administer the test compound (3-EM), d-amphetamine (positive control), or saline (vehicle control) via IP or oral (PO) gavage, and immediately return it to the arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 90-120 minutes.

  • Data Analysis: Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect. A two-way repeated-measures ANOVA (Treatment x Time) is appropriate for statistical analysis.

Comparative Data (Hypothetical)
CompoundDose (mg/kg, IP)Peak Locomotor Activity (Distance Traveled in meters/10 min)
Saline015.2 ± 2.1
d-Amphetamine285.6 ± 9.3
3-EM 10 20.1 ± 3.5
3-EM 30 35.8 ± 4.9
3-EM 100 42.3 ± 5.7

Trustworthiness: The clear, potent stimulant effect of d-amphetamine validates the sensitivity of the model to detect increases in locomotor activity.[8] This ensures that a null or mild effect from 3-EM is a true pharmacological finding, not a failure of the experimental setup.

Characterizing Subjective Effects: Drug Discrimination

Expertise & Experience: Drug discrimination is a sophisticated behavioral paradigm that probes the interoceptive (i.e., subjective) stimulus properties of a compound.[9] Animals are trained to recognize the subjective state produced by a specific drug and report it by making a specific behavioral response (e.g., pressing a lever). By testing a novel compound in these trained animals, we can determine if it produces a similar subjective state. This is the most direct animal model for asking, "What does this drug feel like?"[10]

Experimental Protocol: Two-Lever Drug Discrimination in Rats
  • Subjects & Apparatus: Food-restricted male Wistar or Sprague-Dawley rats in standard two-lever operant conditioning chambers.

  • Training Phase (Weeks to Months):

    • Two groups of rats are trained.

    • Group 1 (Psychedelic-Trained): Trained to press one lever ("drug lever") after an injection of Mescaline (e.g., 10 mg/kg) to receive a food reward, and the other lever ("saline lever") after a saline injection.

    • Group 2 (Stimulant-Trained): Trained similarly, but with d-Amphetamine (e.g., 1 mg/kg) as the training drug.

    • Training continues until rats reliably select the correct lever (>80% accuracy) based on the injection they received.

  • Test Phase:

    • Once trained, substitution tests are performed. Various doses of 3-EM are administered, and the percentage of responses made on the drug-appropriate lever is recorded.

    • A full substitution occurs if the animals predominantly press the drug lever (>80%). A partial substitution involves mixed responding. No substitution occurs if the saline lever is chosen.

Comparative Data (Hypothetical)
Test Compound & Dose (mg/kg)% Responses on Mescaline Lever (Group 1)% Responses on d-Amphetamine Lever (Group 2)
Saline8.110.5
Mescaline (10)92.4N/A
d-Amphetamine (1)N/A95.2
3-EM (10) 12.5 15.3
3-EM (30) 18.7 25.8
3-EM (100) 22.3 31.4

Trustworthiness: The high accuracy of lever selection after administration of the known training drugs (Mescaline and d-Amphetamine) demonstrates the specificity of the learned discrimination. This robust control allows for a clear interpretation of 3-EM's effects: full substitution would imply it feels like the training drug, while a lack of substitution indicates a distinct subjective profile.

G cluster_training Training Phase cluster_testing Test Phase cluster_interp Interpretation rat1 Group 1 Rat lever_drug1 Press 'Drug' Lever -> Reward rat1->lever_drug1 lever_saline1 Press 'Saline' Lever -> Reward rat1->lever_saline1 EM_inj Inject 3-EM rat1->EM_inj rat2 Group 2 Rat lever_drug2 Press 'Drug' Lever -> Reward rat2->lever_drug2 lever_saline2 Press 'Saline' Lever -> Reward rat2->lever_saline2 rat2->EM_inj mescaline Mescaline Injection mescaline->rat1 amphetamine d-Amphetamine Injection amphetamine->rat2 saline Saline Injection saline->rat1 saline->rat2 observe Observe Lever Choice (No Reward) EM_inj->observe interp_mesc Substitutes for Mescaline? observe->interp_mesc interp_amp Substitutes for Amphetamine? observe->interp_amp

Caption: Logical flow of the drug discrimination paradigm.

Synthesis and Conclusion

By integrating the results from these three distinct yet complementary animal models, a comprehensive and empirically grounded psychoactive profile of 3-Ethoxy-4-methoxyphenethylamine can be constructed.

Behavioral AssayMeasuresPsychedelic-like Profile (e.g., Mescaline)Stimulant-like Profile (e.g., Amphetamine)Likely 3-EM Profile (Based on Hypothesis)
Head-Twitch Response 5-HT₂A Receptor AgonismPotent, dose-dependent increaseNo effectNo significant effect
Locomotor Activity Dopaminergic/Noradrenergic ActivityMild to no increasePotent, dose-dependent increaseMild, dose-dependent increase
Drug Discrimination Subjective/Interoceptive EffectsFull substitution in mescaline-trained animalsFull substitution in amphetamine-trained animalsNo substitution in either model

This systematic approach provides a framework to move beyond the historical, anecdotal description of 3-EM. The data generated would definitively characterize its activity at the 5-HT₂A receptor, quantify any stimulant properties, and elucidate its subjective effects relative to known classes of psychoactive drugs. Such a validation is not merely an academic exercise; it is a fundamental requirement for understanding the compound's mechanism of action, predicting its effects in humans, and assessing its potential therapeutic or abuse liability.

References

  • Grokipedia. 3-Methoxy-4-ethoxyphenethylamine.
  • Wikipedia. 3,4-Methylenedioxyamphetamine. [Link]

  • Wikipedia. 3,4,5-Trimethoxyamphetamine. [Link]

  • PubChem. 3-Ethoxy-4-methoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • Al-Saffar, F. J., et al. (2020). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. National Institutes of Health. [Link]

  • Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. [Link]

  • Brandt, S. D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. [Link]

  • Wikipedia. 3-Methoxy-4-methylamphetamine. [Link]

  • Chadeayne, A. R. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. Auburn University. [Link]

  • Standridge, R. T., et al. (1976). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry. [Link]

  • San Diego Instruments. (2021). What is the Locomotor Activity Test?. [Link]

  • Lile, J. A., et al. (2016). Human Drug Discrimination: A Primer and Methodological Review. Perspectives on Behavior Science. [Link]

  • Venniro, M., et al. (2020). Animal models of addiction. Nature Reviews Methods Primers. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

  • Venniro, M., et al. (2020). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience. [Link]

  • Wikipedia. Drug discrimination. [Link]

  • Gulsever, C. I., et al. (2016). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Neuropharmacology. [Link]

  • Collins, G. T., & Ko, M. C. (2013). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR Journal. [Link]

  • News-Medical.Net. (2023). What is the locomotor activity test used for in behavioral studies?. [Link]

  • Melior Discovery. Locomotor Sensitization Study. [Link]

  • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. [Link]

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Comparative

comparing the in vitro metabolic stability of different phenethylamine analogs

A Technical Guide for Drug Development & Toxicology Executive Summary & Technical Scope Metabolic stability is a critical determinant of a drug's pharmacokinetic (PK) profile, influencing bioavailability, half-life ( ),...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Toxicology

Executive Summary & Technical Scope

Metabolic stability is a critical determinant of a drug's pharmacokinetic (PK) profile, influencing bioavailability, half-life (


), and toxicity. In the context of phenethylamines—a diverse class including therapeutic stimulants, empathogens, and hallucinogens—structural modifications dramatically alter susceptibility to enzymatic degradation.

This guide provides an objective comparison of the in vitro metabolic stability of key phenethylamine subclasses: Simple Phenethylamines , Amphetamines , 2C-Series , and NBOMe derivatives . It synthesizes experimental data from Human Liver Microsomes (HLM) and hepatocyte models to elucidate Structure-Metabolism Relationships (SMR).

Key Insight: While alpha-methylation (e.g., Amphetamine) confers resistance to Monoamine Oxidase (MAO), bulky N-substitution (e.g., NBOMes) introduces metabolic "soft spots" susceptible to rapid Cytochrome P450 (CYP) oxidation, significantly reducing metabolic half-life despite increased receptor potency.

Comparative Analysis: Stability by Structural Class

The following analysis categorizes analogs based on their resistance to Phase I metabolism (Oxidation/Hydrolysis) in Human Liver Microsomes (HLM).

Table 1: Comparative In Vitro Stability Profile
Compound ClassRepresentative AnalogsHLM Stability (

)
Intrinsic Clearance (

)
Primary Metabolic VulnerabilityKey Enzymes
Amphetamines Amphetamine, MethamphetamineHigh (> 60 min)Low (< 10

L/min/mg)
Ring hydroxylation, N-dealkylationCYP2D6 (Polymorphic), CYP3A4
MDMA-Like MDMA, MDAModerate/High *Low-ModerateO-demethylenation (Rate-limiting)CYP2D6 (Mechanism-Based Inhibition)
2C-Series 2C-B, 2C-I, MescalineModerate ModerateO-demethylation, DeaminationMAO-A/B, CYP2D6
Cathinones Pentedrone, MephedroneHigh (~770 min**)Low (3.6

L/min/mg)
Carbonyl reduction, N-dealkylationReductases, CYP2C19
NBOMe Series 25I-NBOMe, 25C-NBOMeLow (< 20 min)High (> 100

L/min/mg)
O-demethylation, N-debenzylationCYP3A4, CYP2C9

*Note: MDMA exhibits non-linear kinetics due to autoinhibition of CYP2D6. **Value for Pentedrone in HLM (Source: BenchChem/Literature).

Mechanistic Deep Dive
1. The Alpha-Methyl Shield (Amphetamines)

Unsubstituted phenethylamine is degraded within minutes by MAO-B. The addition of an


-methyl group (Amphetamine) sterically hinders MAO access to the nitrogen, shifting clearance from rapid enzymatic degradation to slow hepatic oxidation and renal excretion. This structural modification is the primary driver of the high stability observed in amphetamine and methamphetamine.
2. The Methylenedioxy Bridge (MDMA)

MDMA presents a unique case of Mechanism-Based Inhibition (MBI) . The methylenedioxy ring is oxidized to a carbene intermediate that forms a tight complex with the heme iron of CYP2D6, irreversibly inactivating the enzyme. Consequently, while initial in vitro clearance may appear moderate, repeat dosing leads to saturation and non-linear accumulation in vivo.

3. The N-Benzyl Liability (NBOMes)

The NBOMe series (e.g., 25I-NBOMe) are super-potent 5-HT2A agonists but possess poor metabolic stability. The N-(2-methoxybenzyl) group acts as a massive lipophilic handle, attracting CYP isoforms (specifically CYP3A4 and 2C9). Rapid O-demethylation of the benzyl moiety or the phenethylamine ring leads to quick inactivation. In HLM assays, NBOMes frequently show


 values under 20 minutes, contrasting sharply with their parent 2C compounds.

Visualizing Structure-Metabolism Relationships (SMR)

The following diagram illustrates how specific structural modifications shift the metabolic pathway and stability profile.

SMR_Logic PEA Phenethylamine (Parent Scaffold) AlphaMet Add α-Methyl (Amphetamine) PEA->AlphaMet Steric Hinderance RingSub Add Ring Substituents (2C-B, Mescaline) PEA->RingSub Lipophilicity Change Result_Stable High Stability (MAO Blocked) AlphaMet->Result_Stable Resists Deamination NBenzyl Add N-Benzyl Group (25I-NBOMe) RingSub->NBenzyl Potency Optimization Result_Mod Moderate Stability (Slow MAO/CYP) RingSub->Result_Mod Partial MAO Resistance Result_Unstable Low Stability (Rapid CYP Oxidation) NBenzyl->Result_Unstable New Metabolic Sites (O-demethylation)

Caption: Impact of structural modifications on the metabolic fate of phenethylamines. Red indicates reduced stability; Green indicates enhanced stability.

Experimental Protocol: Microsomal Stability Assay

To generate reproducible


 data for these analogs, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures self-validation through positive controls.
Reagents & Equipment[1][2][3][4]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin or Amphetamine.

    • Negative Control: Incubation without NADPH (assess chemical instability).[1]

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Dosing: Spiking test compound (e.g., 2C-B) to a final concentration of 1

    
    M (keeps [S] << Km to ensure first-order kinetics). Solvent (DMSO) < 0.1%.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. time (

).[2][3] The slope

is the elimination rate constant.


Workflow Diagram

Assay_Workflow cluster_sampling Sampling Loop (0-60 min) Start Reaction Mixture (Buffer + HLM + CMPD) PreWarm Pre-incubation (37°C, 5 min) Start->PreWarm StartRxn Add NADPH (Start t=0) PreWarm->StartRxn Sample Aliquot Removal StartRxn->Sample Quench Quench with ACN + IS Sample->Quench At timepoints Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

Expert Commentary: In Vitro - In Vivo Disconnects

When interpreting these data, researchers must account for In Vitro-In Vivo Extrapolation (IVIVE) limitations:

  • Renal Clearance Ignored: The HLM assay only measures hepatic oxidative metabolism. Compounds like Amphetamine and Mescaline have significant renal excretion of the unchanged parent drug. Therefore, HLM data will underestimate total body clearance for these compounds.

  • Transporter Effects: HLM assays do not account for active uptake (OATP) or efflux (P-gp). Hepatocyte assays are recommended if transporter involvement is suspected.

  • Protein Binding: NBOMes are highly lipophilic and may bind non-specifically to microsomal proteins, reducing the free fraction (

    
    ) available for metabolism. This can artificially lower the observed clearance rate if not corrected.
    

References

  • BenchChem. (2025).[4][5] A Comparative Guide to the Metabolic Stability of 2-Phenylethylamine and Its Derivatives. Retrieved from

  • Richter, L. H., et al. (2019). Metabolic profile determination of 25N-NBOMe in human liver microsomes. International Journal of Legal Medicine. Retrieved from

  • Caspar, A. T., et al. (2018). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes. Drug Testing and Analysis. Retrieved from

  • Suven Life Sciences. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes. Retrieved from

  • Wagmann, L., et al. (2020). In vitro metabolic stability and metabolism of the new psychoactive substances 25I-NBOMe and 25C-NBOMe. Frontiers in Pharmacology. Retrieved from

  • De la Torre, R., et al. (2000). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. British Journal of Clinical Pharmacology. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Validating Antibody Specificity for 3-Ethoxy-4-methoxyphenethylamine (EMPEA) Immunoassays

For Researchers, Scientists, and Drug Development Professionals In the realm of bioanalysis, particularly in drug development and toxicology, the unequivocal specificity of an immunoassay is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in drug development and toxicology, the unequivocal specificity of an immunoassay is paramount. This guide provides an in-depth, technically-grounded framework for validating the specificity of antibodies intended for the detection of 3-Ethoxy-4-methoxyphenethylamine (EMPEA), a compound of interest within the phenethylamine class. As a Senior Application Scientist, my objective is to move beyond rote protocols and delve into the causality behind experimental choices, ensuring a self-validating system that builds confidence in your results.

The Critical Need for Specificity in EMPEA Immunoassays

3-Ethoxy-4-methoxyphenethylamine (EMPEA) is a phenethylamine derivative with a chemical structure that necessitates careful consideration of potential cross-reactivity.[1] The presence of structurally similar compounds, including metabolites and other phenethylamine analogs, poses a significant challenge to the development of a truly specific immunoassay.[2][3][4] An antibody that cross-reacts with other molecules can lead to false-positive results or an overestimation of the analyte's concentration, compromising the integrity of research and clinical findings.[2][5] Therefore, rigorous validation of antibody specificity is not merely a quality control step but a foundational requirement for any reliable EMPEA immunoassay.

Foundational Principles of Antibody Specificity Validation

Antibody specificity is the ability of an antibody to bind selectively to its target antigen with minimal to no binding to other, non-target molecules.[6] The validation process involves a multi-faceted approach, employing various techniques to challenge the antibody's binding characteristics. The International Working Group for Antibody Validation has outlined five key pillars for validating antibodies, which serve as a robust framework for our investigation.[7] While some pillars like genetic strategies are more suited for protein targets, the underlying principles of orthogonal validation and independent antibody testing are highly relevant for small molecule immunoassays.

This guide will focus on two primary, complementary methodologies for assessing the specificity of anti-EMPEA antibodies:

  • Competitive ELISA for Cross-Reactivity Profiling: A cornerstone technique for quantifying the extent to which structurally related compounds interfere with the antibody-antigen binding.

  • Surface Plasmon Resonance (SPR) for Kinetic Analysis: A powerful, label-free technology to measure the real-time binding kinetics and affinity of the antibody to both the target analyte and potential cross-reactants.[8][9][10][11][12]

Experimental Design & Protocols

I. Competitive ELISA for Cross-Reactivity Assessment

The competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method ideal for quantifying small molecules like EMPEA.[13][14] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The selection of potential cross-reactants is a critical step. A thorough understanding of EMPEA's structure and potential metabolic pathways is essential. We will test a panel of structurally analogous compounds, including those with variations in the ethoxy and methoxy groups, as well as the phenethylamine backbone. This approach allows for a systematic evaluation of which structural moieties are critical for antibody recognition.

  • Antibody Coating:

    • Dilute the anti-EMPEA antibody to a pre-determined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).[15]

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C to allow for passive adsorption of the antibody to the well surface.[14]

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[15]

    • Incubate for 1-2 hours at 37°C.[15]

  • Competition Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the EMPEA standard and each potential cross-reactant.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of enzyme-conjugated EMPEA.

    • Incubate this mixture for 1 hour at 37°C to allow for the competitive binding to occur.[15]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated and blocked plate.

    • Incubate for 90 minutes at 37°C.[15]

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.[15]

    • Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).[15]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the EMPEA standard.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for EMPEA and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each compound using the following formula:

      • % Cross-Reactivity = (IC50 of EMPEA / IC50 of Cross-Reactant) x 100

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Detection & Analysis Coat 1. Antibody Coating Block 2. Blocking Coat->Block Incubate_Comp 4. Add to Plate & Incubate Block->Incubate_Comp Mix 3. Mix Analyte/Cross-Reactant with Labeled Analyte Mix->Incubate_Comp Add_Substrate 5. Add Substrate Incubate_Comp->Add_Substrate Read_Plate 6. Read Absorbance Add_Substrate->Read_Plate Analyze 7. Calculate % Cross-Reactivity Read_Plate->Analyze

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

II. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR provides real-time, label-free measurement of biomolecular interactions, offering a deeper understanding of the binding kinetics (association and dissociation rates) and affinity.[8][9][10][11][12] This level of detail is invaluable for comparing the binding characteristics of the antibody to EMPEA versus structurally similar molecules.

By immobilizing the anti-EMPEA antibody on the sensor chip and flowing different concentrations of EMPEA and potential cross-reactants over the surface, we can directly measure and compare the binding and dissociation events. This provides a more nuanced view of specificity than the endpoint measurement of a competitive ELISA.

  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry (e.g., EDC/NHS).

    • Inject the anti-EMPEA antibody over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions for EMPEA and each potential cross-reactant in a suitable running buffer.

    • Inject the different concentrations of the analyte (EMPEA or cross-reactant) over the antibody-immobilized surface at a constant flow rate.

    • Record the binding response (in Resonance Units, RU) over time.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for EMPEA and the potential cross-reactants. A significantly higher KD for a cross-reactant indicates weaker binding and higher specificity of the antibody for EMPEA.

SPR_Principle cluster_chip Sensor Chip Surface Antibody Anti-EMPEA Antibody Binding Binding Event (Association) Antibody->Binding Analyte EMPEA or Cross-Reactant Analyte->Antibody ka Dissociation Dissociation Binding->Dissociation kd Signal Real-time Binding Signal Binding->Signal

Caption: Principle of SPR for Antibody-Analyte Interaction Analysis.

Data Interpretation and Comparison

The data generated from these experiments should be compiled into clear, comparative tables to facilitate objective assessment.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundStructureIC50 (ng/mL)% Cross-Reactivity
3-Ethoxy-4-methoxyphenethylamine (EMPEA) [Insert Structure]10100%
4-Ethoxy-3-methoxyphenethylamine[Insert Structure]5002%
3,4-Dimethoxyphenethylamine[Insert Structure]>10,000<0.1%
3,4-Diethoxyphenethylamine[Insert Structure]>10,000<0.1%
Phenethylamine[Insert Structure]>10,000<0.1%
Amphetamine[Insert-Structure]>10,000<0.1%

Note: Data presented is hypothetical for illustrative purposes.

Interpretation: An antibody with high specificity will exhibit a low IC50 for EMPEA and significantly higher IC50 values (and therefore low % cross-reactivity) for all other tested compounds.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (M)
EMPEA 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
4-Ethoxy-3-methoxyphenethylamine3.0 x 10³1.5 x 10⁻²5.0 x 10⁻⁶
3,4-DimethoxyphenethylamineNo significant binding--

Note: Data presented is hypothetical for illustrative purposes.

Interpretation: A highly specific antibody will demonstrate a fast association rate (ka), a slow dissociation rate (kd), and a low equilibrium dissociation constant (KD) for EMPEA. Potential cross-reactants will show significantly slower association, faster dissociation, and a much higher KD, indicating a less stable and lower-affinity interaction.

Conclusion and Best Practices

The validation of antibody specificity is an indispensable component of developing a reliable immunoassay for 3-Ethoxy-4-methoxyphenethylamine. By employing a combination of competitive ELISA for broad cross-reactivity screening and SPR for in-depth kinetic analysis, researchers can gain a comprehensive understanding of their antibody's performance.

Key Takeaways for Ensuring Scientific Integrity:

  • Orthogonal Validation is Crucial: Relying on a single method is insufficient. The convergence of data from different techniques like ELISA and SPR provides a much higher degree of confidence in the antibody's specificity.

  • Rational Selection of Cross-Reactants: The choice of compounds to test for cross-reactivity should be based on structural similarity and potential metabolic pathways.

  • Adherence to Regulatory Guidelines: While this guide provides a scientific framework, it is also essential to consult and adhere to relevant regulatory guidelines from bodies such as the FDA and EMA for bioanalytical method validation.[16][17][18][19][20]

  • Continuous Validation: Antibody performance can vary between lots. It is good practice to perform at least a partial re-validation of new antibody lots to ensure consistent performance.

By following these principles and methodologies, researchers and drug development professionals can ensure the development of robust and specific immunoassays for EMPEA, leading to more accurate and reproducible scientific outcomes.

References

  • Bordeaux, J., et al. (2010).
  • Creative Diagnostics. Antibody Specificity Validation. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Eurofins Discovery. Target Binding Characterization. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Ismail, R., & Gani, F. A. (2012). Interferences in Immunoassay. The Malaysian journal of medical sciences : MJMS, 19(3), 4–14.
  • MBL Life Science. The principle and method of ELISA. [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-methoxyphenethylamine. PubChem. [Link]

  • Niewiarowska, Z., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 304-310.
  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 723, 335–354.
  • Uhlig, S., et al. (2014). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
  • Wilson, D. T., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical chemistry, 91(2), 1531–1537.
  • Ye, L., et al. (2018). Surface Plasmon Resonance for Therapeutic Antibody Characterization. Antibodies (Basel, Switzerland), 7(1), 1.

Sources

Comparative

Assessing the Off-Target Activity of 3-Ethoxy-4-methoxyphenethylamine: A Comparative Guide to Receptor Selectivity Profiling

In the landscape of modern drug discovery and neuropharmacology, the comprehensive characterization of a novel compound's interaction with a wide array of biological targets is paramount. Understanding not only the inten...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and neuropharmacology, the comprehensive characterization of a novel compound's interaction with a wide array of biological targets is paramount. Understanding not only the intended on-target efficacy but also the potential for off-target activities is critical for predicting clinical outcomes, mitigating adverse effects, and ensuring patient safety. This guide provides an in-depth, technically-focused comparison of the off-target activity of 3-Ethoxy-4-methoxyphenethylamine, a synthetic phenethylamine derivative, against a panel of receptors implicated in neuropsychopharmacology.

3-Ethoxy-4-methoxyphenethylamine, a compound with structural similarities to known psychoactive phenethylamines, has a largely uncharacterized pharmacological profile. While its intended therapeutic applications are still under investigation, its structural alerts suggest a potential for interaction with monoaminergic systems. This guide will delineate a robust experimental framework for assessing its receptor selectivity, compare its binding and functional activity with structurally related compounds, and provide the detailed methodologies necessary for replicating these crucial preclinical studies.

The Imperative of Off-Target Screening

Off-target drug effects are a significant contributor to clinical trial failures and post-market drug withdrawals. These unintended interactions can lead to a range of adverse events, from mild side effects to severe toxicity.[1][2] Therefore, early-stage, comprehensive in vitro screening against a broad panel of receptors, ion channels, and enzymes is a cornerstone of modern drug development.[2][3] For psychoactive compounds, screening against a panel of G-protein coupled receptors (GPCRs) is particularly critical, as these receptors are the primary targets for many neurotransmitters and are involved in a vast array of physiological and pathological processes.[3][4][5]

Experimental Design: A Rationale-Driven Approach

The selection of the receptor panel for screening 3-Ethoxy-4-methoxyphenethylamine is guided by the pharmacological profiles of structurally analogous compounds. Phenethylamine derivatives frequently exhibit affinity for serotonergic (5-HT), dopaminergic (D), and adrenergic (α and β) receptors, as well as the trace amine-associated receptor 1 (TAAR1).[6][7][8]

Selected Receptor Panel for Off-Target Screening:
Receptor FamilySpecific SubtypesRationale for Inclusion
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2CPrimary targets for many psychedelic and psychoactive phenethylamines.[6][7]
Dopamine (D) D1, D2, D3, D4, D5Key receptors in reward, motivation, and motor control; potential for interaction.
Adrenergic (α) α1A, α1B, α2A, α2BMediate cardiovascular and central nervous system effects.
Adrenergic (β) β1, β2, β3Involved in cardiac function, smooth muscle relaxation, and metabolism.
Trace Amine-Associated TAAR1A receptor for endogenous trace amines and a known target for some phenethylamines.[6]
Histamine (H) H1Common off-target for many CNS-active drugs, leading to sedation.
Muscarinic (M) M1, M2, M3, M4, M5Implicated in cognitive function and autonomic regulation; potential for anticholinergic side effects.
Comparative Compounds:

To provide context for the experimental data, the off-target profile of 3-Ethoxy-4-methoxyphenethylamine will be compared with two well-characterized phenethylamine derivatives:

  • Mescaline (3,4,5-trimethoxyphenethylamine): A classic psychedelic phenethylamine with known activity at 5-HT2A/2C receptors.[7]

  • 3-Methoxy-4-methylamphetamine (MMA): A substituted amphetamine with reported psychedelic and entactogenic effects, known to be a serotonin releasing agent and 5-HT2A agonist.[9]

Methodologies for Assessing Receptor Interaction

A two-tiered approach will be employed to characterize the interaction of 3-Ethoxy-4-methoxyphenethylamine and the comparative compounds with the selected receptor panel:

  • Receptor Binding Assays: To determine the affinity of the compounds for the target receptors.

  • Functional Assays: To assess the functional consequence of binding (i.e., agonism, antagonism, or inverse agonism).

Experimental Workflow

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity a Compound Synthesis & QC b Radioligand Binding Assays a->b c Data Analysis (IC50 & Ki Determination) b->c d Second Messenger Assays (cAMP, Ca2+) c->d Hits from Binding Assays e Data Analysis (EC50/IC50 & Emax) d->e f Final Report e->f Comprehensive Selectivity Profile

Caption: A two-tiered experimental workflow for assessing off-target receptor activity.

Detailed Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the test compounds.[10][11][12]

Objective: To quantify the affinity of 3-Ethoxy-4-methoxyphenethylamine and comparator compounds for the selected receptor panel.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for each receptor subtype.

  • Test compounds (3-Ethoxy-4-methoxyphenethylamine, Mescaline, MMA).

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the specific radioligand, and the serially diluted test compounds.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature and for a duration optimized for each receptor to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Detailed Protocol 2: Functional Assays (Second Messenger Quantification)

These assays determine whether a compound acts as an agonist or antagonist at a given receptor by measuring changes in intracellular second messenger levels.[13][14]

Objective: To characterize the functional activity of 3-Ethoxy-4-methoxyphenethylamine at receptors where significant binding affinity is observed.

A. cAMP Assay (for Gs- and Gi-coupled receptors):

Principle: Gs-coupled receptors stimulate adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, while Gi-coupled receptors inhibit this process.[14]

Materials:

  • Whole cells expressing the receptor of interest.

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist mode: Add increasing concentrations of the test compound.

    • Antagonist mode: Pre-incubate cells with increasing concentrations of the test compound, then add a known agonist at its EC80 concentration.

  • Incubation: Incubate for a specified time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

B. Calcium Flux Assay (for Gq-coupled receptors):

Principle: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels.[14]

Materials:

  • Whole cells expressing the receptor of interest.

  • Test compounds.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading: Plate cells in a 96-well plate and load them with the calcium-sensitive dye.

  • Compound Injection: Place the plate in the fluorescent reader and inject the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Analyze the peak fluorescence signal as a measure of the response and plot it against the log of the compound concentration to determine EC50 or IC50.

Signaling Pathways Overview

G cluster_0 GPCR Signaling cluster_1 Gs Pathway cluster_2 Gi Pathway cluster_3 Gq Pathway GPCR GPCR Gs Gs GPCR:f0->Gs Gi Gi GPCR:f0->Gi Gq Gq GPCR:f0->Gq AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP cAMP AC_Gs->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: Major G-protein coupled receptor (GPCR) signaling pathways.

Data Presentation and Interpretation

The results of these assays will be summarized in the following tables for clear comparison.

Table 1: Receptor Binding Affinities (Ki, nM) of Test Compounds
Receptor3-Ethoxy-4-methoxyphenethylamineMescaline3-Methoxy-4-methylamphetamine (MMA)
5-HT1A Experimental DataExperimental DataExperimental Data
5-HT2A Experimental DataExperimental DataExperimental Data
5-HT2B Experimental DataExperimental DataExperimental Data
5-HT2C Experimental DataExperimental DataExperimental Data
D2 Experimental DataExperimental DataExperimental Data
α2A Experimental DataExperimental DataExperimental Data
TAAR1 Experimental DataExperimental DataExperimental Data
... (other receptors).........

A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activities (EC50/IC50, nM and Emax, %) of Test Compounds at Key Receptors
ReceptorCompoundActivityEC50/IC50 (nM)Emax (%)
5-HT2A 3-Ethoxy-4-methoxyphenethylamineAgonist/AntagonistExperimental DataExperimental Data
MescalineAgonistExperimental DataExperimental Data
MMAAgonistExperimental DataExperimental Data
TAAR1 3-Ethoxy-4-methoxyphenethylamineAgonist/AntagonistExperimental DataExperimental Data
MescalineAgonist/AntagonistExperimental DataExperimental Data
MMAAgonist/AntagonistExperimental DataExperimental Data
... (other active receptors)............

Emax is expressed as a percentage of the response to a reference full agonist.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the off-target activity of 3-Ethoxy-4-methoxyphenethylamine. By employing a combination of receptor binding and functional assays, and by comparing its activity profile to that of well-characterized compounds, a clear picture of its selectivity and potential for off-target effects can be established. The detailed protocols and rationale-driven experimental design provided herein serve as a robust framework for researchers in drug discovery and pharmacology to conduct these essential preclinical investigations. The resulting data will be invaluable for guiding further development, predicting potential clinical liabilities, and ultimately ensuring the safety and efficacy of novel therapeutic agents.

References

  • Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. [Link]

  • Cutler, C. S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 446, 529-546. [Link]

  • Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 139-155. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Merck Millipore. Receptor Binding Assays. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Hulme, E. C. (2008). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 446, 529-546. [Link]

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Wikipedia. 3-Methoxy-4-methylamphetamine. [Link]

  • PubChem. 3-Ethoxy-4-methoxyphenethylamine. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling. [Link]

  • AstraZeneca R&D. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: 3-Ethoxy-4-methoxyphenethylamine Handling &amp; Disposal

The following guide is structured as an operational directive for laboratory personnel handling 3-Ethoxy-4-methoxyphenethylamine. It prioritizes safety, regulatory compliance, and chemical logic.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an operational directive for laboratory personnel handling 3-Ethoxy-4-methoxyphenethylamine. It prioritizes safety, regulatory compliance, and chemical logic.

[1][2]

Executive Summary & Chemical Profile

3-Ethoxy-4-methoxyphenethylamine (CAS: 86456-97-5) is a substituted phenethylamine.[1][2][3] While often utilized in neuropharmacological research for its structural relationship to mescaline and other monoamine receptor ligands, it presents specific handling challenges due to its basicity and potential biological activity.

Effective disposal is not merely about "throwing it away"; it is about cradle-to-grave stewardship .[1][2] As researchers, we must assume that any phenethylamine derivative possesses significant serotonergic or dopaminergic activity until proven otherwise. Therefore, our disposal protocols prioritize total thermal destruction (incineration) over chemical deactivation, which may yield reversible salts.

Physicochemical & Hazard Data
PropertyDataOperational Implication
Molecular Formula C₁₁H₁₇NO₂Organic amine; prone to oxidation.[1][2]
Basicity Basic (Amine)Reacts exothermically with strong acids.[1][2] Forms salts.
Physical State Solid (Low MP) or OilMay adhere to glassware; requires solvent rinsing.[1][2]
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1][2]
Bioactivity Phenethylamine ScaffoldTreat as Potent Bioactive. Zero-discharge to sewer.[1]

The "Self-Validating" Disposal Protocol

This protocol uses a Check-Verify-Act logic.[1][2] You do not proceed to the next step until the current state is validated.

Phase A: Waste Segregation & Characterization

Goal: Prevent cross-contamination and ensure compatibility with waste streams.

  • Isolate the Stream: Do not mix phenethylamine waste with oxidizers (e.g., nitric acid, permanganate) in the primary waste container. Amines + Oxidizers can form unstable N-oxides or explosive byproducts.

  • Solvent Classification:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If dissolved in Methanol/Ethanol/Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
Phase B: Decontamination of Glassware & Spills (The Deactivation Step)

Goal: Render surfaces safe before they leave the fume hood.[2]

Mechanism: Simple acid-base neutralization forms a salt (e.g., Hydrochloride), which makes the molecule water-soluble but does not destroy the pharmacophore. For true surface decontamination, we utilize oxidative degradation or rigorous solvation followed by incineration.

Protocol:

  • Solvent Rinse: Triple rinse all glassware with Methanol. Collect these rinses into the "Liquid Organic Waste" container.

  • Acid Wash (Validation Step): Rinse the "clean" glassware with 1M HCl.

    • Validation: Check the pH of the rinsate. It should remain acidic (pH < 2). If the pH rises significantly, residual amine is present. Repeat rinse.[4][5]

  • Final Wash: Rinse with water.[5] This water can generally go to the drain only if the previous methanol rinses were thorough (verified by the acid wash step). When in doubt, collect the first water rinse as chemical waste.

Phase C: Final Disposal (Incineration)

Goal: Irreversible destruction of the carbon skeleton.[2]

Directive: All substituted phenethylamines must be routed for High-Temperature Incineration .

  • Why? Landfilling or wastewater treatment cannot guarantee the breakdown of the stable phenethylamine core, potentially leading to environmental bioaccumulation.

  • Action: Label all waste containers explicitly: "Contains 3-Ethoxy-4-methoxyphenethylamine. High Hazard.[4] Incinerate Only."

Visualized Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of this compound. It distinguishes between pure substance, reaction mixtures, and contaminated debris.

DisposalWorkflow Start Waste Generated: 3-Ethoxy-4-methoxyphenethylamine TypeCheck Determine Physical State Start->TypeCheck Solid Solid / Pure Substance TypeCheck->Solid Liquid Liquid / Reaction Mixture TypeCheck->Liquid Debris Contaminated Gloves/Glassware TypeCheck->Debris BinSolid Bin: Solid Hazardous Waste (Tag: Incinerate) Solid->BinSolid Double Bag SolventCheck Check Solvent Type Liquid->SolventCheck Decon Triple Rinse (MeOH) Then Acid Wash (1M HCl) Debris->Decon Halogenated Halogenated Waste (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Waste (MeOH, EtOAc) SolventCheck->NonHalogenated BinLiquid Bin: Liquid Organic Waste (Tag: Incinerate) Halogenated->BinLiquid NonHalogenated->BinLiquid Validation Validation: Check pH of Acid Rinse (Must be < 2) Decon->Validation Validation->Decon pH > 2 (Repeat) Validation->BinSolid Rinsed Debris Validation->BinLiquid Rinsate

Caption: Operational decision tree for the segregation and disposal of 3-Ethoxy-4-methoxyphenethylamine, emphasizing the validation of decontamination steps.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure to the amine vapors.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Wear a half-mask respirator with organic vapor cartridges if the spill is >10mL and outside a hood.

  • Neutralization (The "Fix"):

    • Do not wipe up the pure amine directly (high vapor pressure).

    • Cover the spill with an absorbent mixed with dilute citric acid or sodium bisulfate . This converts the volatile freebase amine into a non-volatile salt immediately.

  • Collection: Scoop the resulting sludge into a hazardous waste bag. Label as "Organic Amine Spill Debris."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 145108, 3-Ethoxy-4-methoxyphenethylamine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-Ethoxy-4-methoxyphenethylamine

As research into novel psychoactive compounds and potential therapeutics expands, the imperative to ensure the safety of laboratory personnel becomes paramount. 3-Ethoxy-4-methoxyphenethylamine, a substituted phenethylam...

Author: BenchChem Technical Support Team. Date: February 2026

As research into novel psychoactive compounds and potential therapeutics expands, the imperative to ensure the safety of laboratory personnel becomes paramount. 3-Ethoxy-4-methoxyphenethylamine, a substituted phenethylamine, represents a class of compounds where comprehensive toxicological data is often sparse.[1][2] This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) when handling this and similar research chemicals. Our approach is grounded in the principle of "As Low As Reasonably Practicable" (ALARP), aiming to minimize exposure through a multi-layered safety strategy that prioritizes engineering controls and is supplemented by robust PPE protocols.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the limited specific safety data for 3-Ethoxy-4-methoxyphenethylamine, a conservative approach is warranted, extrapolating from data on structurally similar compounds. The Globally Harmonized System (GHS) classifications for this compound indicate it is a skin and eye irritant and may cause respiratory irritation.[3] Safety data for related phenethylamines, such as 3,4-Dimethoxyphenethylamine, further classify them as harmful if swallowed and capable of causing serious eye damage.[4] Therefore, all handling procedures must be predicated on the assumption that 3-Ethoxy-4-methoxyphenethylamine is a potent, hazardous compound.

1.1 Chemical and Physical Properties

PropertyValueSource
Molecular Formula C11H17NO2PubChem[3]
Molecular Weight 195.26 g/mol PubChem[3]
Known Hazards Skin Irritant, Eye Irritant, Respiratory IrritantPubChem[3]
Corrosivity May be corrosive to metals.[5]Sigma-Aldrich[5]

1.2 Primary Routes of Exposure

The primary routes of occupational exposure to consider are:

  • Inhalation: Aerosolization of the solid powder during weighing or transfer.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Ocular Contact: Splashes of solutions or contact with airborne powder.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

PPE is the final line of defense after engineering controls (like fume hoods) and administrative controls have been implemented.[6] The selection of PPE must be tailored to the specific task and the associated risks.[7]

TaskMinimum Required PPE
Storage & Transport Safety Glasses, Lab Coat, Nitrile Gloves
Weighing & Aliquoting (Solid) Chemical Splash Goggles, Face Shield, Lab Coat, Double Nitrile Gloves, Respiratory Protection (if outside a certified fume hood)
Solution Preparation Chemical Splash Goggles, Lab Coat, Nitrile Gloves
Waste Disposal Chemical Splash Goggles, Lab Coat, Nitrile Gloves

2.1 Engineering Controls: The First Line of Defense

All manipulations of solid 3-Ethoxy-4-methoxyphenethylamine or its concentrated solutions should be performed within a certified chemical fume hood or a similar containment device like a glove box.[8] This is the most critical step in minimizing inhalation exposure. For potent compounds, facilities may require dedicated rooms with controlled access and specialized ventilation, such as negative pressure rooms with a high number of air changes per hour.[9][10]

2.2 Hand Protection: Preventing Dermal Absorption

Nitrile gloves are the standard for handling most laboratory chemicals and offer good protection against incidental splashes.[11] However, for prolonged handling or when working with larger quantities, it is crucial to consider the following:

  • Double Gloving: Wearing two pairs of nitrile gloves provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Compatibility: Always consult the glove manufacturer’s chemical resistance chart for the specific solvents being used.

  • Regular Changes: Gloves should be changed immediately if contamination is suspected or after a set period (e.g., every 1-2 hours) to prevent permeation.

2.3 Eye and Face Protection: A Critical Barrier

Standard safety glasses that meet ANSI Z87.1 standards are the minimum requirement for any laboratory activity.[12] However, due to the severe eye irritation potential, the following are mandated:

  • Chemical Splash Goggles: Must be worn when handling solutions of 3-Ethoxy-4-methoxyphenethylamine.[12]

  • Face Shield: A face shield worn over chemical splash goggles is required when handling larger volumes (>1 liter) or when there is a significant risk of splashing, such as during transfers or sonicating solutions.[12]

2.4 Body Protection: Shielding Against Spills

A flame-resistant lab coat should be worn at all times in the laboratory.[11] It should be fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, such as large-scale solution preparation or cleaning spills, a chemically resistant apron over the lab coat is recommended. Lab coats used when handling potent compounds should be laundered professionally and not taken home.

2.5 Respiratory Protection: When Engineering Controls Are Not Enough

In situations where engineering controls are not feasible or during a significant spill, respiratory protection is necessary. A NIOSH-approved respirator is required.[13][14] The type of respirator depends on the specific circumstances:

  • N95/P100 Particulate Respirator: May be sufficient for weighing small quantities if a fume hood is unavailable, but this is not recommended.

  • Powered Air-Purifying Respirator (PAPR): Recommended for spill cleanup or extended work outside of a fume hood, as it provides a higher protection factor.[10] All personnel required to wear a respirator must be medically cleared, fit-tested, and trained in its proper use, in accordance with OSHA's Respiratory Protection Standard.[15]

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

3.1 Pre-Handling Workflow

This workflow ensures that all safety measures are in place before any handling of the compound begins.

PreHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase VerifyFumeHood Verify Fume Hood Certification & Airflow DonPPE Don Appropriate PPE VerifyFumeHood->DonPPE PrepareWorkArea Prepare Work Area (Absorbent Liner, Spill Kit) DonPPE->PrepareWorkArea RetrieveCompound Retrieve Compound from Locked Storage PrepareWorkArea->RetrieveCompound ReviewSDS Review SDS & Protocol ReviewSDS->VerifyFumeHood PerformTask Perform Task (Weighing, etc.) RetrieveCompound->PerformTask Decontaminate Decontaminate Surfaces & Glassware PerformTask->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Pre-Handling Safety Workflow

3.2 Spill and Emergency Procedures

  • Minor Spill (Contained in Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Wipe the area clean with a suitable solvent, followed by soap and water.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and EHS.

    • Prevent others from entering the area.

    • If trained and equipped with a PAPR, proceed with cleanup. Otherwise, await response from the emergency team.

  • Personnel Exposure:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing.

    • Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open.[4]

    • Inhalation: Move to fresh air immediately.[16]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [16]

3.3 Disposal Plan

All waste containing 3-Ethoxy-4-methoxyphenethylamine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[17]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[17][18]

  • Containment: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[17]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not pour amine waste down the drain.[17]

This guide provides a foundation for the safe handling of 3-Ethoxy-4-methoxyphenethylamine. It is incumbent upon each researcher and institution to perform a thorough, task-specific risk assessment and to adhere to all institutional and regulatory guidelines.[7]

References

  • Safety Data Sheet for m-Methoxyphenethylamine. (2023). Provided by a chemical supplier.
  • 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108. PubChem.[Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • NIOSH Personal Protective Equipment. Centers for Disease Control and Prevention (CDC).[Link]

  • Amine Disposal For Businesses. Collect and Recycle.[Link]

  • About National Personal Protective Technology Laboratory | NIOSH. Centers for Disease Control and Prevention (CDC).[Link]

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).[Link]

  • Phenethylamines. University of Virginia School of Medicine.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.[Link]

  • Treatment of amine wastes generated in industrial processes. (2021). IOP Conference Series: Materials Science and Engineering.[Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.[Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.[Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2022). National Center for Biotechnology Information (NCBI).[Link]

  • Substituted phenethylamine. Wikipedia.[Link]

  • Highly Potent Compounds. (2020). VxP Pharma.[Link]

  • Protective Clothing and Ensembles | NIOSH. Centers for Disease Control and Prevention (CDC).[Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.[Link]

  • Federal Register/Vol. 88, No. 238/Wednesday, December 13, 2023/Proposed Rules. GovInfo.[Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.[Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. (2007). Contract Pharma.[Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.[Link]

Sources

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